3-Epiursolic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-XHINXETDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Epiursolic Acid: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid, an isomer of the more commonly known ursolic acid. It is a naturally occurring compound found in various plant species and has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution in the plant kingdom, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway.
Natural Sources and Distribution
This compound has been identified in a limited number of plant species, often co-occurring with its isomer, ursolic acid. The primary documented sources include plants from the Rosaceae and other families. Quantitative data for this compound is not as abundant as for ursolic acid, and the concentrations can vary significantly based on the plant species, geographical location, and the specific part of the plant analyzed.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Quantitative Data (where available) |
| Eriobotrya japonica (Thunb.) Lindl. (Loquat) | Rosaceae | Leaves, Fruit Peel | Identified[1] | Specific concentration for this compound is not well-documented. However, the fruit peel is a rich source of the related ursolic acid. |
| Melia lingua | Meliaceae | Not specified | Identified as a source of this compound[1] | Quantitative data is not readily available in the reviewed literature. |
| Ocimum basilicum (Basil) | Lamiaceae | Not specified | The methanolic extract has shown antiproliferative effects attributed in part to 3-epi-ursolic acid. | Specific concentration data for this compound is not provided in the available sources. |
It is important to note that the current body of literature on the quantitative distribution of this compound is limited. Further research is required to fully elucidate its prevalence and concentration in a wider range of plant species.
Experimental Protocols
The extraction and quantification of this compound generally follow established methods for pentacyclic triterpenoids. The following protocols are synthesized from methodologies reported for ursolic acid and other related compounds and can be adapted for this compound.
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the solvent extraction of this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (B129727) or Ethanol (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper or apparatus for vacuum filtration
Procedure:
-
Maceration and Ultrasonic-Assisted Extraction:
-
Weigh a known amount of the dried, powdered plant material (e.g., 10 g).
-
Add a suitable volume of solvent (e.g., 100 mL of methanol or ethanol).
-
Subject the mixture to ultrasonic-assisted extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
-
Solvent Partitioning (Optional, for purification):
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The concentrated extract can be further purified by liquid-liquid partitioning, for example, between a methanolic solution and a non-polar solvent like chloroform to separate compounds based on polarity.
-
-
Drying:
-
Evaporate the final solvent to dryness to obtain the crude extract containing this compound.
-
Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique for the quantification of phytochemicals in plant extracts.
Materials and Reagents:
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
Standard this compound
-
Mobile phase (e.g., a mixture of Toluene:Ethyl Acetate:Formic Acid in a specific ratio, to be optimized)
-
Derivatizing agent (e.g., Anisaldehyde-sulfuric acid reagent)
-
HPTLC applicator, developing chamber, and scanner
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of standard this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Prepare serial dilutions from the stock solution to create a calibration curve.
-
Dissolve the plant extract in the same solvent to a known concentration.
-
-
Chromatographic Development:
-
Apply known volumes of the standard solutions and the sample extract onto the HPTLC plate as bands.
-
Develop the plate in a pre-saturated HPTLC chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.
-
Dry the plate thoroughly.
-
-
Derivatization and Detection:
-
Spray the dried plate with the derivatizing agent.
-
Heat the plate at a specific temperature (e.g., 110°C) for a few minutes to visualize the spots.
-
Scan the plate using an HPTLC scanner at the wavelength of maximum absorbance for the derivatized this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the quantification of this compound.
Materials and Reagents:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 analytical column
-
Standard this compound
-
Mobile phase (e.g., a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small percentage of acid like formic or acetic acid)
-
Solvents for sample and standard preparation (e.g., methanol or acetonitrile)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of standard this compound and a series of calibration standards as described for HPTLC.
-
Prepare the plant extract solution and filter it through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the HPLC parameters, including the mobile phase composition, flow rate, column temperature, and detector wavelength (e.g., around 210 nm for UV detection) or MS parameters.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general pathway of pentacyclic triterpenoids, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in plants. The immediate precursor is α-amyrin. While the complete enzymatic cascade for the formation of this compound has not been fully elucidated, it is hypothesized to involve an epimerization step at the C-3 position of ursolic acid or an earlier precursor.
References
biosynthesis pathway of ursane-type triterpenoids
An In-depth Technical Guide to the Biosynthesis Pathway of Ursane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type triterpenoids are a class of specialized metabolites with a characteristic pentacyclic scaffold. They are widely distributed in the plant kingdom and exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This has led to significant interest in understanding their biosynthesis to enable the development of novel therapeutics and to improve their production through metabolic engineering. This technical guide provides a comprehensive overview of the core , detailing the key enzymatic steps, presenting quantitative data from relevant studies, outlining experimental protocols, and visualizing the pathway and experimental workflows.
Core Biosynthesis Pathway
The biosynthesis of ursane-type triterpenoids begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256). This intricate process is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). The resulting pentacyclic scaffold then undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), followed by glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs) to generate the vast diversity of naturally occurring ursane-type triterpenoids.
Cyclization of 2,3-Oxidosqualene
The committed step in the formation of the ursane (B1242777) scaffold is the cyclization of 2,3-oxidosqualene to α-amyrin. This reaction is catalyzed by the enzyme α-amyrin synthase (α-AS), a type of oxidosqualene cyclase.[1][2] Some amyrin synthases are multifunctional and can produce a mixture of α-amyrin and β-amyrin, the precursor for oleanane-type triterpenoids.[3]
Oxidative Modifications by Cytochrome P450 Monooxygenases
Following the initial cyclization, the α-amyrin backbone is decorated with various functional groups through a series of oxidation reactions. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins that utilize molecular oxygen and NADPH as a cofactor.[4][5] A key family of CYPs involved in ursane-type triterpenoid (B12794562) biosynthesis is the CYP716A subfamily.[6][7] For instance, CYP716A enzymes catalyze the three-step oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, leading to the formation of ursolic acid, a widely studied and biologically active ursane-type triterpenoid.[8][9] This process proceeds through the intermediates uvaol (B1682811) and ursolic aldehyde.
Glycosylation by UDP-Glycosyltransferases
The final step in the diversification of ursane-type triterpenoids is glycosylation, which is the attachment of sugar moieties to the triterpenoid scaffold. This process is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-activated sugars as donors.[10][11] Glycosylation significantly impacts the solubility, stability, and biological activity of the triterpenoid molecules.[1][8]
Data Presentation
The following tables summarize quantitative data from studies on the biosynthesis of ursane-type triterpenoids, focusing on enzyme activity and product yields in heterologous expression systems.
| Enzyme | Source Organism | Specific Activity (μmol/min/mg) | Product Ratio (α-amyrin:β-amyrin:lupeol) | Reference |
| EjAS | Eriobotrya japonica | 0.0032 | 17:3:0 | [12] |
| MdOSC1 | Malus × domestica | 0.0293 | 86:13:1 | [12] |
| IaAS1 | Ilex asprella | Not Reported | 4:1:0 | [11] |
| IaAS2 | Ilex asprella | Not Reported | 1:19:0 | [11] |
| Table 1: Specific Activities and Product Profiles of α-Amyrin Synthases. |
| Host Organism | Product | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | α-amyrin | 11.97 ± 0.61 | [12] |
| Saccharomyces cerevisiae | Ursolic Acid | 123.27 | |
| Saccharomyces cerevisiae | Oleanolic Acid | 155.58 | |
| Nicotiana benthamiana | Oleanolic Acid | 37.9 ± 0.9 (mg/g dw) | [13] |
| Table 2: Production of Ursane-Type Triterpenoids and Related Compounds in Engineered Hosts. |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of ursane-type triterpenoid biosynthesis.
Heterologous Expression in Nicotiana benthamiana
Nicotiana benthamiana is a widely used platform for the transient expression of plant biosynthetic pathways.[13][14]
-
Vector Construction: Genes encoding the biosynthetic enzymes (e.g., α-amyrin synthase, CYP450s, and CPRs) are cloned into binary vectors suitable for Agrobacterium tumefaciens-mediated transformation.
-
Agroinfiltration: Cultures of A. tumefaciens carrying the expression constructs are infiltrated into the leaves of N. benthamiana plants. Co-infiltration of multiple strains allows for the simultaneous expression of all enzymes in the pathway.[15]
-
Metabolite Extraction and Analysis: After an incubation period (typically 5-7 days), the infiltrated leaves are harvested, dried, and ground. Triterpenoids are extracted using organic solvents (e.g., ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Enzyme Assays
-
Enzyme Preparation: The α-amyrin synthase is typically expressed in and purified from a heterologous host such as Escherichia coli or yeast.
-
Reaction Mixture: The assay mixture contains the purified enzyme, the substrate 2,3-oxidosqualene, and a suitable buffer.
-
Incubation and Product Extraction: The reaction is incubated at an optimal temperature and then stopped. The products are extracted with an organic solvent.
-
Analysis: The extracted products are analyzed by GC-MS to identify and quantify the α-amyrin produced.
-
Microsome Preparation: Yeast or insect cells expressing the CYP450 and its redox partner, cytochrome P450 reductase (CPR), are used to prepare microsomes, which contain the membrane-bound enzymes.[16][17]
-
Reaction Mixture: The reaction mixture includes the microsomes, the triterpenoid substrate (e.g., α-amyrin), an NADPH regenerating system, and buffer.[18][19]
-
Incubation and Extraction: The reaction is incubated, and the products are extracted with an organic solvent.
-
Analysis: The products are analyzed by GC-MS or LC-MS to identify and quantify the oxidized triterpenoids.[16]
-
Enzyme Preparation: The UGT is expressed and purified from a heterologous host.
-
Reaction Mixture: The assay mixture contains the purified UGT, the triterpenoid acceptor substrate, the UDP-sugar donor (e.g., UDP-glucose), and a suitable buffer.
-
Detection of Activity: The formation of UDP, a product of the glycosylation reaction, can be detected using a commercially available assay kit that couples UDP formation to a luminescent signal.[20][21][22]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Extracted triterpenoids are often derivatized (e.g., by silylation) to increase their volatility for GC analysis.[23]
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the different triterpenoids are separated based on their boiling points and interactions with the column stationary phase.
-
MS Detection and Quantification: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for compound identification by comparison to authentic standards and spectral libraries. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.[24][25]
Mandatory Visualization
Caption: Biosynthesis pathway of ursane-type triterpenoids.
Caption: Experimental workflow for heterologous production.
Caption: Workflow for in vitro enzyme characterization.
References
- 1. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-amyrin synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking and Molecular Dynamics Studies on Selective Synthesis of α-Amyrin and β-Amyrin by Oxidosqualene Cyclases from Ilex Asprella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 15. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale [jove.com]
- 16. DSpace [repository.kaust.edu.sa]
- 17. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 22. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 23. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Epiursolic Acid: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid (B12794562), a class of naturally occurring compounds with a growing interest in the scientific community for their diverse biological activities. As an epimer of the more extensively studied ursolic acid, this compound shares a similar molecular framework but differs in the stereochemistry at the C-3 position. This subtle structural difference can lead to distinct physical, chemical, and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details on its biological effects, and generalized experimental protocols for its study.
Physical and Chemical Properties
This compound is a solid, powdery substance at room temperature.[1] It is a member of the ursane-type triterpenoid family, characterized by a five-ring carbon skeleton. Key identification and property data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3α)-3-Hydroxy-urs-12-en-28-oic acid | [2] |
| Synonyms | This compound, α-Ursolic Acid | [3] |
| CAS Number | 989-30-0 | [3] |
| Molecular Formula | C₃₀H₄₈O₃ | [3] |
| Molecular Weight | 456.7 g/mol | [3] |
| Physical State | Powder/Solid | [1][3] |
| Melting Point | 290-291 °C (Note: A value of 240-245 °C has also been reported) | [2] |
| Boiling Point | 556.9 ± 50.0 °C (Predicted) | [2] |
| pKa | 4.68 ± 0.70 (Predicted) | [2] |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), and Acetone. | [1][3] |
| Storage Temperature | -20 °C | [3] |
Note on Melting Point: There is a discrepancy in the reported melting point of this compound. While a melting point of 290-291 °C has been cited, another source reports a range of 240-245 °C for "Epiursolic acid". For comparison, the melting point of its isomer, ursolic acid, is typically in the range of 285-292 °C. This suggests that the purity of the analyzed sample can significantly influence this physical property.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively available in the reviewed literature. However, the data for its isomer, ursolic acid, can serve as a close reference. It is important to note that while the overall patterns will be similar, slight shifts in signals, particularly around the C-3 position in NMR, are expected due to the difference in stereochemistry.
Infrared (IR) Spectroscopy of Ursolic Acid (as a reference): The IR spectrum of ursolic acid typically shows characteristic absorption bands for a hydroxyl group (~3434 cm⁻¹), C-H stretching (~2926 cm⁻¹), and a carboxylic acid carbonyl group (~1697 cm⁻¹).
Mass Spectrometry (MS) of Ursolic Acid (as a reference): The mass spectrum of ursolic acid will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is complex and can involve the loss of water and the carboxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ursolic Acid (as a reference):
-
¹H NMR: The spectrum will show a series of multiplets in the aliphatic region for the triterpenoid backbone, signals for methyl groups (as singlets and doublets), and a characteristic signal for the olefinic proton on C-12.
-
¹³C NMR: The spectrum will display 30 carbon signals, including those for the carboxylic acid carbonyl, the two olefinic carbons of the C-12 double bond, and the carbon bearing the hydroxyl group at C-3.
Experimental Protocols
General Isolation and Purification of Triterpenoids from Plant Material
This compound is often found alongside ursolic acid and other triterpenoids in various plants, such as the leaves of loquat (Eriobotrya japonica) and Verbena officinalis.[1][3] The following is a generalized protocol for the extraction and isolation of these compounds.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) using methods such as Soxhlet extraction or maceration.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The fractions enriched with triterpenoids (often the chloroform and ethyl acetate fractions) are further purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is commonly used.
-
Purification and Crystallization: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and may require further purification by preparative High-Performance Liquid Chromatography (HPLC). The purified compound is then crystallized from a suitable solvent or solvent mixture.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, MS, and IR.
Biological Activity and Signaling Pathways
This compound has demonstrated several notable biological activities, including inhibitory effects on key enzymes and cancer cell lines.
Inhibition of Cathepsin L
This compound is a competitive inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes, including tumor progression. It has an IC₅₀ value of 6.5 µM and a Kᵢ of 19.5 µM for cathepsin L, while showing no significant inhibition of cathepsin B.[1]
Inhibition of Glycogen (B147801) Phosphorylase
This compound also inhibits glycogen phosphorylase, a key enzyme in the regulation of glycogenolysis, with an IC₅₀ of 19 µM.[3] This enzyme is a target for the development of treatments for type 2 diabetes. The inhibition is likely through allosteric mechanisms, similar to other triterpenoids.
References
The Discovery, History, and Biological Activities of 3-Epiursolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiursolic acid, a pentacyclic triterpenoid (B12794562) and a stereoisomer of the well-known ursolic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a natural constituent of various medicinal plants, its diverse biological activities, including anti-inflammatory and anticancer properties, have prompted further investigation into its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with quantitative data, and an exploration of the molecular signaling pathways it modulates.
Discovery and History
The history of this compound is closely intertwined with the study of its isomer, ursolic acid, which was first identified in 1920. However, this compound was later distinguished as a distinct natural product.
A significant early report on the isolation of this compound comes from the work of M. Deepak and S. S. Handa in 2000, published in Phytotherapy Research.[1] In their investigation of the anti-inflammatory properties of Verbena officinalis (common vervain), they successfully isolated and identified this compound from the chloroform (B151607) extract of the plant's aerial parts. This study marked a key moment in the recognition of this compound as a naturally occurring phytochemical.
Subsequent research has identified this compound in other plant species, including Annona reticulata (custard apple), further expanding the known natural sources of this compound. While the initial focus of many studies was on the more abundant ursolic acid, the distinct stereochemistry of the hydroxyl group at the C-3 position in this compound (in an axial, or alpha, position) has led to dedicated investigations into its unique biological profile.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | (3α)-3-hydroxy-urs-12-en-28-oic acid |
| CAS Number | 989-30-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Experimental Protocols
Isolation of this compound from Verbena officinalis
The following is a generalized protocol based on the methodologies described for the isolation of triterpenoids from plant materials, inspired by the work of Deepak and Handa (2000).
3.1.1. Plant Material and Extraction
-
Aerial parts of Verbena officinalis are collected, air-dried, and coarsely powdered.
-
The powdered plant material is subjected to successive solvent extraction using a Soxhlet apparatus or maceration, starting with a non-polar solvent like petroleum ether, followed by a solvent of intermediate polarity such as chloroform, and finally a polar solvent like methanol.
-
The chloroform extract, which contains this compound, is concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Separation
-
The crude chloroform extract is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent) followed by heating.
-
Fractions showing similar TLC profiles are pooled together.
-
The fractions containing this compound are further purified by repeated column chromatography or preparative TLC to yield the pure compound.
Characterization of this compound
The structure of the isolated compound is confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): The molecular weight is determined by techniques such as ESI-MS or HRMS. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular formula, C₃₀H₄₈O₃.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment. Key signals for this compound would include those for the methyl groups, the olefinic proton at C-12, and the characteristic signal for the proton at C-3, which would differ in its chemical shift and coupling constants from that of ursolic acid due to the different stereochemistry of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum shows signals for all 30 carbon atoms in the molecule, including the carboxylic acid carbon, the olefinic carbons at C-12 and C-13, and the carbon bearing the hydroxyl group at C-3. The chemical shift of C-3 is a key diagnostic marker to differentiate it from ursolic acid.
-
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most studied.
| Target/Assay | Cell Line/Enzyme | Activity | IC₅₀/GI₅₀ | Reference |
| Antiproliferative | MCF-7 (Human Breast Cancer) | Inhibition of cell proliferation | 18.6 µg/mL | --INVALID-LINK-- |
| Antiproliferative | A375 (Human Melanoma) | Inhibition of cell proliferation (for 3-O-acetylursolic acid) | 32 µM | [2] |
| Enzyme Inhibition | Glycogen Phosphorylase | Inhibition | 19 µM | --INVALID-LINK-- |
| Enzyme Inhibition | Cathepsin L | Inhibition | 6.5 µM | --INVALID-LINK-- |
| Enzyme Inhibition | Cathepsin B | No significant inhibition | >250 µM | --INVALID-LINK-- |
Signaling Pathways and Mechanisms of Action
While much of the detailed mechanistic work has been conducted on its isomer, ursolic acid, the structural similarity suggests that this compound may modulate similar signaling pathways. The primary mechanism of its anticancer effect is believed to be the induction of apoptosis.
Apoptosis Induction
This compound, like ursolic acid, is thought to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Inhibition of NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Ursolic acid has been shown to inhibit the NF-κB pathway, and it is plausible that this compound shares this mechanism.
Conclusion and Future Directions
This compound is a promising natural product with a growing body of evidence supporting its therapeutic potential, particularly in the fields of oncology and anti-inflammatory research. While its discovery and initial characterization have been established, further research is needed to fully elucidate its pharmacological profile.
Future investigations should focus on:
-
Detailed Mechanistic Studies: While parallels are drawn with ursolic acid, dedicated studies on the specific molecular targets and signaling pathways of this compound are crucial.
-
In Vivo Efficacy: The majority of current data is from in vitro studies. In vivo animal models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of this compound could lead to the development of more potent and selective therapeutic agents.
-
Clinical Trials: Ultimately, well-designed clinical trials will be required to translate the preclinical findings into human therapies.
This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the potential of this compound. As research continues, this fascinating molecule may pave the way for new and effective treatments for a range of diseases.
References
3-Epiursolic Acid: A Technical Guide on its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiursolic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, a stereoisomer of the more extensively studied ursolic acid. As a plant secondary metabolite, it plays a role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, ecological function, and known pharmacological activities. This document details experimental protocols for its extraction, isolation, and biological evaluation, and presents quantitative bioactivity data. Furthermore, it visualizes key metabolic and signaling pathways to facilitate a deeper understanding of its biological context and potential for therapeutic development.
Introduction
Plant secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of plants, but often play a crucial role in their interaction with the environment.[1] Triterpenoids, derived from a C30 precursor, represent one of the largest classes of these metabolites and are known for their significant pharmacological properties.[2]
This compound (3α-hydroxy-urs-12-en-28-oic acid) is a pentacyclic triterpenoid belonging to the ursane family.[3] It is a stereoisomer of the well-known ursolic acid, differing only in the stereochemistry of the hydroxyl group at the C-3 position (alpha-configuration in this compound versus beta-configuration in ursolic acid).[4] While research on this compound is less extensive than on its isomer, it has demonstrated a range of interesting biological activities, including enzyme inhibition and antiproliferative effects.[3] This guide aims to synthesize the current knowledge on this compound for researchers in natural product chemistry, pharmacology, and drug development.
Biosynthesis and Ecological Role
Biosynthesis Pathway
The biosynthesis of this compound, like other ursane-type triterpenoids, begins with the cyclization of 2,3-oxidosqualene (B107256). This precursor is formed from the head-to-head condensation of two farnesyl pyrophosphate (FPP) units, which are themselves derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[2]
The key steps are as follows:
-
Formation of α-amyrin: The enzyme α-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the α-amyrin skeleton.[2]
-
Oxidation at C-28: A series of oxidation reactions at the C-28 methyl group, mediated by cytochrome P450 enzymes, converts α-amyrin into ursolic aldehyde and then to ursolic acid.
-
Epimerization at C-3: The final step to form this compound involves the epimerization of the 3β-hydroxyl group of ursolic acid to a 3α-hydroxyl group, a reaction likely catalyzed by a specific oxidoreductase.
Role as a Plant Secondary Metabolite
Triterpenoids are integral to plant defense and adaptation.[5] They are often found in the waxy coatings of leaves and fruits, where they serve as a protective barrier against water loss and microbial pathogens.[6] The ecological functions of ursane-type triterpenoids like this compound include:
-
Antimicrobial and Antifungal Activity: They can deter the growth of pathogenic bacteria and fungi.
-
Insecticidal and Anti-herbivory Effects: Their bitter taste and potential toxicity can discourage insects and larger herbivores from feeding on the plant.
-
Allelopathy: They can be released into the soil to inhibit the growth of competing plant species.
The specific ecological contributions of this compound are not well-delineated from those of ursolic acid, but it is presumed to contribute to the overall chemical defense portfolio of the plants in which it is found, such as Eriobotrya japonica.[3]
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological activities, although it is less potent than ursolic acid in some contexts. The available quantitative data for its bioactivities are summarized below.
| Target/Assay | Organism/Cell Line | Bioactivity | IC50 / Concentration | Reference(s) |
| Enzyme Inhibition | ||||
| Glycogen Phosphorylase | - | Inhibition | 19 µM | [3] |
| Cathepsin L | Human | Inhibition | 6.5 µM | [3] |
| Cathepsin B | Human | No significant inhibition | >250 µM | [3] |
| Antiproliferative Activity | ||||
| MCF-7 | Human breast adenocarcinoma | Inhibition of proliferation | 18.6 µg/mL | [3] |
| Antiviral Activity | ||||
| Bovine Parainfluenza Virus 3 | MDBK cells | Inhibition of viral entry | 20-50 µM | [3] |
Key Signaling Pathways
Specific signaling pathways modulated by this compound have not been extensively investigated. However, due to its structural similarity to ursolic acid, it is plausible that it interacts with similar molecular targets. Ursolic acid is known to modulate multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7] One of the central pathways affected by ursolic acid is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, survival, and metabolism. Ursolic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1] It can suppress the phosphorylation of Akt and mTOR, thereby downregulating downstream effectors that promote cell proliferation and survival.[2]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound.
Extraction and Isolation of this compound
This protocol is a general method for the extraction and isolation of ursane-type triterpenoids from plant material and would require optimization for specific plant sources. The separation of this compound from ursolic acid often requires multiple chromatographic steps.
Workflow Diagram:
Methodology:
-
Preparation of Plant Material:
-
Collect the desired plant material (e.g., leaves, stems).
-
Air-dry the material in the shade for 1-2 weeks or oven-dry at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 500 g) in a suitable organic solvent like methanol or ethanol (B145695) (e.g., 2.5 L) at room temperature for 72 hours with occasional shaking.[8]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Fractionation (Optional but Recommended):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate). This compound is expected to be in the less polar fractions like chloroform or ethyl acetate (B1210297).
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel (60-120 mesh).[8]
-
Pack the column with silica gel in a non-polar solvent like n-hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100:0 to 0:100 v/v).[8]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Purification by Preparative HPLC:
-
For final purification and separation from isomers like ursolic acid, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a mobile phase such as a gradient of methanol and water or acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound.
-
-
Characterization:
Antiproliferative Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a density of approximately 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of this compound (e.g., 1 to 100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Terminate the experiment by gently adding cold 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition versus the log of the compound concentration.
-
Conclusion
This compound is a naturally occurring pentacyclic triterpenoid with demonstrated biological activities, including enzyme inhibition and antiproliferative effects. While it is structurally very similar to ursolic acid, the stereochemistry at the C-3 position can influence its pharmacological profile. The current body of research on this compound is limited compared to its isomer, presenting a significant opportunity for further investigation. Future studies should focus on elucidating its specific mechanisms of action, identifying its molecular targets, and exploring its therapeutic potential in a broader range of disease models. The development of efficient methods for its stereoselective synthesis or its separation from natural sources will be crucial for advancing research and potential clinical applications. This guide provides a foundational resource for scientists and researchers to build upon in the exploration of this promising plant secondary metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjpponline.org [rjpponline.org]
- 10. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Identifying Novel Plant Sources of 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid, a pentacyclic triterpenoid (B12794562) and an epimer of the well-studied ursolic acid, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Like its isomer, this compound has been identified in various plant species and is being investigated for its potential therapeutic properties. This technical guide provides an in-depth overview of the current knowledge on plant sources of this compound, methodologies for its identification and quantification, and insights into its potential mechanisms of action. While specific data for this compound is still expanding, this guide leverages the extensive research on ursolic acid to provide a robust framework for researchers.
Identified Plant Sources
Initial research has identified a few key plant species as sources of this compound. Furthermore, the vast number of plants containing its isomer, ursolic acid, suggests a broad potential for the discovery of novel sources of this compound.
Table 1: Known and Potential Plant Sources of this compound
| Plant Species | Family | Plant Part | Compound Identified | Notes |
| Eriobotrya japonica (Loquat) | Rosaceae | Leaves, Fruit Peel | This compound, Ursolic Acid | A confirmed source of this compound.[1] |
| M. lingua | - | - | This compound | A confirmed source of this compound.[1] |
| Ocimum basilicum (Basil) | Lamiaceae | Aerial parts | This compound, Ursolic Acid | A confirmed source of this compound. |
| Eucalyptus grandis | Myrtaceae | Leaves | Ursolic Acid | A potential source, as ursolic acid has been isolated. |
| Malus domestica (Apple) | Rosaceae | Peel | Ursolic Acid | High concentrations of ursolic acid suggest the potential presence of its epimer.[2][3][4][5][6] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Ursolic Acid | A well-known source of ursolic acid.[7][8] |
| Salvia officinalis (Sage) | Lamiaceae | Leaves | Ursolic Acid | Contains significant amounts of ursolic acid.[9][10][11] |
| Thymus vulgaris (Thyme) | Lamiaceae | Leaves | Ursolic Acid | A known source of various triterpenes, including ursolic acid.[12][13][14][15] |
| Lavandula angustifolia (Lavender) | Lamiaceae | Flowers, Aerial parts | Ursolic Acid | Contains ursolic acid among other bioactive compounds.[16][17][18][19] |
| Origanum majorana (Marjoram) | Lamiaceae | - | Ursolic Acid | A potential source due to the presence of ursolic acid.[20][21][22][23] |
| Origanum vulgare (Oregano) | Lamiaceae | - | Ursolic Acid | Contains ursolic acid.[24][25][26][27] |
Quantitative Data
Specific quantitative data for this compound in various plant sources is currently limited in publicly available research. However, the concentration of its isomer, ursolic acid, has been extensively studied and can serve as a preliminary indicator for identifying promising candidates for this compound screening.
Table 2: Ursolic Acid Content in Selected Plant Species
| Plant Species | Plant Part | Ursolic Acid Content (% dry weight) | Method of Quantification |
| Rosmarinus officinalis | Leaves | Up to 2.95% | HPLC |
| Salvia officinalis | Leaves | Up to 3.825% | HPLC |
| Malus domestica (Apple) | Peel | 0.5 - 1.27% | HPLC |
| Eucalyptus species | Bark | Varies by species | GC-MS |
| Origanum species | - | Varies by species | HPLC |
Experimental Protocols
The following protocols are based on established methods for the extraction, isolation, and quantification of ursolic acid and are readily adaptable for this compound.
Extraction
Objective: To extract triterpenoids, including this compound, from plant material.
Methodology: Maceration and Solvent Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, peels) at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of hexane (B92381) and ethyl acetate) at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
Isolation and Purification
Objective: To isolate and purify this compound from the crude extract.
Methodology: Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the prepared column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Compound Identification: Combine fractions containing the compound of interest (identified by comparison with a standard on TLC) and concentrate them to yield the purified compound.
Quantification
Objective: To determine the concentration of this compound in the plant extract.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.
-
Sample Preparation: Dissolve a known amount of the plant extract in a suitable solvent and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and acidified water (e.g., with phosphoric acid or formic acid) is commonly used. The exact ratio may need optimization.
-
Detection: UV detector set at approximately 210 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample extract.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are likely mediated through the modulation of various cellular signaling pathways. While direct evidence for this compound is still emerging, the known pathways affected by its isomer, ursolic acid, provide a strong foundation for investigation.
Caption: Experimental Workflow for this compound Identification.
Caption: Potential Signaling Pathways Modulated by this compound.
Conclusion and Future Directions
The identification of novel plant sources of this compound presents a promising avenue for the discovery of new therapeutic agents. While current research has laid a foundational understanding, significant opportunities exist for further exploration. Future research should focus on:
-
Screening a wider range of plant species, particularly those known to be rich in ursolic acid, to identify new and more abundant sources of this compound.
-
Developing and validating specific and sensitive analytical methods for the accurate quantification of this compound in complex plant matrices.
-
Conducting comprehensive biological assays to elucidate the specific mechanisms of action and therapeutic potential of this compound.
-
Investigating the synergistic effects of this compound with other phytochemicals present in plant extracts.
This technical guide provides a comprehensive starting point for researchers and scientists dedicated to advancing our knowledge of this compound and its potential applications in drug development. The methodologies and insights presented herein are intended to facilitate the discovery and characterization of this promising natural compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of Phenolic Compounds and Triterpene Acids of Twelve Apple (Malus domestica Borkh.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpene Content in Flesh and Peel of Apples Grown on Different Rootstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rosemary extract - Ursolic Acid - Sage extract - Cosmacon [cosmacon.de]
- 9. Topical anti-inflammatory activity of Salvia officinalis L. leaves: the relevance of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiprotease and antimetastatic activity of ursolic acid isolated from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of total phenolic content, antioxidant activity and antifungal effects of Thymus vulgaris, Trachyspermum ammi and Trigonella foenum-graecum extracts on growth of Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A review of the bioactive components and pharmacological properties of Lavandula species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lavandula angustifolia flower extract - Lavandula angustifolia studi [tiiips.com]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. researchgate.net [researchgate.net]
- 20. iscientific.org [iscientific.org]
- 21. Origanum majorana Essential Oil—A Review of Its Chemical Profile and Pesticide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Origanum majorana Extracts: A Preliminary Comparative Study on Phytochemical Profiles and Bioactive Properties of Valuable Fraction and By-Product [mdpi.com]
- 23. Ursolic acid of Origanum majorana L. reduces Abeta-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Origanum vulgare ssp. vulgare: Chemical Composition and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of carvacrol, rosmarinic, oleanolic and ursolic acid extraction from oregano herbs (Origanum onites L., Origanum vulgare spp. hirtum and Origanum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Yield, Chemical Composition, and Antioxidant Activities of Essential Oils from Different Plant Parts of the Wild and Cultivated Oregano (Origanum vulgare L.) [mdpi.com]
Methodological & Application
Application Note: HPLC-MS/MS Method for the Quantification of 3-Epiursolic Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the analysis of 3-epiursolic acid in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the isomeric nature of pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, chromatographic separation is critical for accurate quantification. This protocol provides a comprehensive workflow, including sample preparation, optimized chromatographic conditions for isomer separation, and mass spectrometric parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM). The method is suitable for the routine analysis and quantification of this compound in complex plant matrices, supporting natural product research and drug development.
Introduction
Ursolic acid and its isomers are naturally occurring pentacyclic triterpenoids found in a wide variety of plants and fruits, including apples, rosemary, and thyme.[1] These compounds are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] this compound, an epimer of ursolic acid, presents a significant analytical challenge due to its structural similarity to other common triterpenoids like ursolic acid and oleanolic acid.
Accurate quantification requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating these isomers, though achieving baseline resolution can be difficult.[3][4] Coupling HPLC with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, allowing for reliable identification and quantification even in complex matrices. This application note presents a complete protocol for the extraction and analysis of this compound from plant materials.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.
-
Reference Standard: this compound (≥95% purity). A standard for ursolic acid is also recommended for chromatographic comparison.[2]
-
Plant Material: Dried and powdered plant tissue.
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from methods demonstrated to be effective for triterpenoid (B12794562) extraction.[2]
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol to the tube.
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Concentration: Combine all supernatants and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 45 °C.[2]
-
Reconstitution: Dissolve the dried residue in 5 mL of methanol.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][5]
Instrumentation and HPLC-MS/MS Conditions
The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
-
HPLC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: PAH polymeric C18 column (e.g., 4.6 x 250 mm, 5 µm) or a standard C18 column.[3][6]
-
Mobile Phase A: Water with 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Elution Mode: Gradient elution is recommended to separate isomers. A suggested gradient is: 0-5 min, 80% B; 5-20 min, 80-95% B; 20-25 min, 95% B; 25-30 min, return to 80% B.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters:
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
MS/MS Method: Multiple Reaction Monitoring (MRM)
Since this compound is an isomer of ursolic acid, it will have the same precursor ion mass. The fragmentation pattern is also expected to be very similar. The MRM transitions should be optimized by infusing a pure standard of this compound. The known transitions for ursolic acid provide an excellent starting point.[8]
Table 1: Proposed MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound (Quantifier) | 455.4 | 407.4 | 100 | 25 |
| this compound (Qualifier) | 455.4 | 391.3 | 100 | 35 |
Note: Collision energies are instrument-dependent and require optimization.
Data Presentation: Quantitative Analysis
While specific quantitative data for this compound is not widely available in the literature, the described HPLC-MS/MS method can be applied for its quantification. The following table summarizes reported concentrations of its isomer, ursolic acid, in various plant extracts, which were determined using similar HPLC-based methods. This illustrates the range of concentrations that might be expected.
Table 2: Reported Concentrations of Ursolic Acid in Various Plant Materials
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of Ursolic Acid | Reference |
|---|---|---|---|---|---|
| Plectranthus amboinicus | Aerial Parts | Ultrasonic-Assisted Extraction (Methanol) | HPLC-DAD | 3.96 mg/g DW | [2] |
| Olive Leaves (Olea europaea) | Leaves | Not Specified | LC-MS | 55.10 µg/g | [9] |
| Oregano (Origanum vulgare) | Leaves | Not Specified | LC-MS | 25.57 - 28.70 µg/g | [9] |
| Eucalyptus tereticornis | Leaves | Ultrasonic Extraction (Ethyl Acetate) | HPLC | Not specified, but detected | [6] |
| Annurca Apple (Malus pumila) | Fruit | Oil Extraction | HPLC-DAD-HESI-MS/MS | 784.40 µg/mL (in oil extract) |[7] |
DW: Dry Weight
Visualizations
Experimental Workflow
The overall experimental process from sample collection to final data analysis is outlined below.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
Method Development Logic
The logical steps for developing and validating a robust analytical method are crucial for ensuring data accuracy and reliability.
Caption: Logical flow for developing the this compound method.
References
- 1. ijesrr.org [ijesrr.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. scielo.br [scielo.br]
- 7. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction, isolation, and purification of 3-Epiursolic Acid, a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. The protocols described herein are based on established methods for the extraction of related triterpenoids from plant sources, particularly Eriobotrya japonica (loquat) leaves, and include a potential synthetic route from its isomer, ursolic acid.
Introduction
This compound (3α-hydroxy-urs-12-en-28-oic acid) is a stereoisomer of the more commonly known ursolic acid. It has been identified in plant species such as Eriobotrya japonica. The structural similarity between this compound and ursolic acid presents a significant challenge for their separation. This document outlines two primary approaches for obtaining pure this compound: 1) extraction from a natural source followed by chromatographic purification, and 2) semi-synthesis from ursolic acid.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids from Eriobotrya japonica Leaves
| Extraction Method | Solvent/Medium | Key Parameters | Total Triterpenoid Yield (mg/g dry weight) | Ursolic Acid Yield (mg/g dry weight) | Reference |
| Subcritical Water Extraction (SWE) | Water | 200°C, 10 MPa, 30 min (10 min static, 20 min dynamic), 41.67 mL/min | 25.02 ± 0.71 | 15.04 ± 0.81 | |
| Conventional Solvent Extraction | Ethanol (B145695) | 4 hours | 14.39 ± 1.12 | Not specified | |
| Ultrasonic-Assisted Extraction (UAE) | 80-100% Ethanol | 50-65 min or 80-100 min, 1 extraction cycle | Not specified | Optimized for ursolic acid | [1] |
| Response Surface Optimized UAE | 81% Ethanol | 160 min, 2 cycles, 14 mL/g solvent-to-sample ratio | 3.41% of extract | Not specified | [2] |
Note: The yields for this compound are not explicitly reported in the literature and would require specific quantitative analysis of the obtained extracts. The conditions optimized for ursolic acid are considered a starting point for the extraction of this compound.
Experimental Protocols
Protocol 1: Extraction of Total Triterpenoids from Eriobotrya japonica Leaves
This protocol describes a general method for the extraction of a triterpenoid-rich fraction from dried loquat leaves.
1. Plant Material Preparation:
-
Obtain dried leaves of Eriobotrya japonica.
-
Grind the leaves into a fine powder (approximately 80 mesh) to increase the surface area for extraction.
2. Solvent Extraction (Ethanol):
-
Weigh 100 g of the powdered leaf material.
-
Macerate the powder with 1 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Subcritical Water Extraction (Alternative Method):
-
This method offers a green alternative to solvent extraction.
-
Apparatus: A subcritical water extraction system is required.
-
Parameters:
-
Temperature: 200°C (optimized for ursolic acid, may require optimization for this compound).
-
Pressure: 10 MPa.
-
Flow rate: 41.67 mL/min.
-
Extraction time: 30 minutes (10 minutes static followed by 20 minutes dynamic).
-
-
Collect the extract and lyophilize to obtain a dry powder.
Protocol 2: Chromatographic Purification of this compound
The crude extract obtained from Protocol 1 contains a mixture of triterpenoids, including ursolic acid and this compound. This protocol outlines a strategy for their separation.
1. Initial Fractionation using Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Prepare a silica gel (60-120 mesh) column packed in hexane (B92381).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (B1210297), gradually increasing the polarity (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an anisaldehyde-sulfuric acid reagent and heating. Fractions containing triterpenoids will typically show purple spots.
-
Pool fractions that show the presence of compounds with Rf values similar to ursolic acid standards.
2. Separation of Isomers by Preparative High-Performance Liquid Chromatography (HPLC):
-
The separation of this compound from ursolic acid is challenging due to their similar polarities. A high-resolution separation technique is required.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is recommended.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A potential starting point is an isocratic mobile phase of acetonitrile:methanol (80:20 v/v)[3].
-
Detection: UV detection at 210 nm.
-
Injection: Dissolve the enriched fraction from the silica gel column in the mobile phase and inject onto the preparative HPLC system.
-
Collect fractions corresponding to the distinct peaks. The elution order of the epimers will need to be determined by analytical standards or subsequent structural analysis.
3. Alternative Purification with KOH-Impregnated Silica Gel: [4]
-
This technique can be effective for separating acidic triterpenoids.
-
Preparation of stationary phase: Mix silica gel with a saturated solution of potassium hydroxide (B78521) (KOH) in isopropanol. The silica gel is then washed with hexane.
-
Chromatography: The column is packed with the KOH-impregnated silica gel and elution is performed with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). This method may alter the elution profile and improve the separation of acidic isomers.
Protocol 3: Semi-synthesis of this compound from Ursolic Acid
This protocol provides an alternative route to obtain this compound from the more readily available ursolic acid. The methodology is adapted from the synthesis of related 3-epi-triterpenoids.
1. Oxidation of Ursolic Acid:
-
Dissolve ursolic acid (1 equivalent) in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting ketone (ursonic acid) by silica gel chromatography.
2. Stereoselective Reduction to this compound:
-
Dissolve the purified ursonic acid in a suitable solvent such as methanol or tetrahydrofuran.
-
Cool the solution to 0°C.
-
Add a reducing agent. The choice of reducing agent is critical for the stereoselectivity of the hydroxyl group at the C-3 position. A bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) is expected to favor the formation of the axial alcohol (3α-hydroxy, which is this compound).
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Carefully quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent, wash, and dry.
-
Purify the final product by column chromatography followed by recrystallization to obtain pure this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Semi-synthesis of this compound from Ursolic Acid.
References
- 1. Extraction of Ursolic Acid from Loquat (Eriobotrya japonica (Thunb.) Lindl.) Leaves [spkx.net.cn]
- 2. Response Surface Optimized Extraction of Total Triterpene Acids from <i>Eriobotrya japonica</i> (Thunb) <i>Lindl</i> (Loquat) Leaf and Evaluation of their In vitro Antioxidant Activities | Tropical Journal of Pharmaceutical Research [ajol.info:443]
- 3. omicsonline.org [omicsonline.org]
- 4. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vitro Anti-Proliferative Assays of 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic Acid is a pentacyclic triterpenoid (B12794562) compound that, like its isomer ursolic acid, is of significant interest for its potential therapeutic properties, including anti-cancer effects. Evaluating the anti-proliferative activity of this compound is a critical first step in its preclinical assessment. These application notes provide a detailed overview of the in vitro assays used to determine the anti-proliferative effects of this compound on cancer cell lines, along with comprehensive protocols for key experiments.
Data Presentation: Anti-Proliferative Activity
The anti-proliferative activity of this compound and its analogs is typically quantified by determining the concentration that inhibits cell growth by 50% (IC50 or GI50). The following table summarizes available data for this compound and a related compound, 3-O-acetylursolic acid, which has a modification at the same C-3 position.
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| This compound | MCF-7 (Human Breast Cancer) | Not Specified | ~39.3 µM (18.6 µg/mL) | Not Specified | [1] |
| 3-O-acetylursolic acid | A375 (Human Melanoma) | SRB | 32.4 ± 1.33 | 72 | [2] |
Note: The provided data for this compound is limited. Further comprehensive studies across a panel of cancer cell lines are required to establish a detailed anti-proliferative profile.
Experimental Protocols
Detailed methodologies for the key experiments to assess the anti-proliferative effects of this compound are provided below.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
This compound
-
Human cancer cell line (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Human cancer cell line
-
Complete growth medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells, including any floating cells from the medium, by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-proliferative assays.
Caption: Putative intrinsic apoptotic signaling pathway for this compound.
References
Application Notes and Protocols: 3-Epiursolic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic Acid is a pentacyclic triterpenoid (B12794562) found in various plants, which has demonstrated a range of biological activities, making it a compound of interest for cell culture-based research.[1] Its potential applications span across oncology, virology, and inflammatory research. These notes provide an overview of its use in cell culture, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.
Biological Activities and Mechanism of Action
This compound, and the closely related Ursolic Acid (UA), have been shown to exert anti-proliferative, anti-inflammatory, and pro-apoptotic effects in various cell lines.[1][2] The primary mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Cancer Effects:
-
Induction of Apoptosis: this compound and UA induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This is often characterized by the activation of caspases (caspase-3, -8, and -9), cleavage of Poly (ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[4][5]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[6]
-
Inhibition of Signaling Pathways: It has been shown to inhibit several signaling pathways crucial for cancer cell survival and proliferation, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for inducing apoptosis and autophagy in cancer cells.[7][8]
-
MAPK Pathway: It can modulate the MAPK signaling cascade, including ERK, JNK, and p38, to induce apoptosis.[8][9]
-
NF-κB Pathway: By suppressing the activation of NF-κB, this compound can downregulate the expression of genes involved in inflammation, cell survival, and proliferation.[10][11]
-
STAT3 Pathway: Inhibition of STAT3 activation has been observed, leading to suppressed proliferation and chemosensitization in cancer cells.[12][13][14]
-
AMPK Pathway: Activation of the AMPK pathway can lead to beneficial metabolic effects and inhibit adipogenesis.[15][16][17][18]
-
Anti-Inflammatory Effects: this compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11][19] This is primarily achieved through the suppression of the NF-κB signaling pathway in immune cells such as macrophages.[11][20]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory concentrations (IC50) of this compound and Ursolic Acid in various cell lines and assays.
| Cell Line | Assay | Compound | Concentration/IC50 | Reference |
| MCF-7 (Breast Cancer) | Proliferation Inhibition | This compound | IC50 = 18.6 µg/ml | [1] |
| MDBK | Viral Entry Inhibition | This compound | 20-50 µM | [1] |
| PC-3 (Prostate Cancer) | Cytotoxicity | Ursolic Acid | IC50 = 35 µM | [5] |
| LNCaP (Prostate Cancer) | Cytotoxicity | Ursolic Acid | IC50 = 47 µM | [5] |
| DU145 (Prostate Cancer) | Cytotoxicity | Ursolic Acid | IC50 = 80 µM | [5] |
| NCI-H292 (Lung Cancer) | Apoptosis Induction | Ursolic Acid | 3, 6, 9, 12, 15 µM | [21] |
| HaCaT (Keratinocytes) | Apoptosis Induction | Ursolic Acid | >10 µM | [22] |
| HaCaT (Keratinocytes) | IL-6/IL-8 Reduction | Ursolic Acid | 2.5 - 5 µM | [19] |
| 3T3-L1 (Preadipocytes) | Adipogenesis Inhibition | Ursolic Acid | 2.5 - 10 µM | [15] |
| Huh-7 (Hepatoma) | Apoptosis Induction | Ursolic Acid | 20, 40, 60 µM | [23] |
| Target | Assay | Compound | IC50 | Reference |
| Glycogen Phosphorylase | Enzyme Inhibition | This compound | 19 µM | [1] |
| Cathepsin L | Enzyme Inhibition | This compound | 6.5 µM | [1] |
| Cathepsin B | Enzyme Inhibition | This compound | >250 µM | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 1x10⁵ cells/well and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).[21]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in protein expression and phosphorylation in signaling pathways affected by this compound.
-
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[24]
-
Visualizations
Caption: Inhibition of major signaling pathways by this compound.
Caption: Experimental workflow for apoptosis induction studies.
Conclusion
This compound is a promising natural compound for in vitro research, with demonstrated effects on cell proliferation, apoptosis, and inflammation. The provided protocols and data serve as a starting point for researchers investigating its therapeutic potential. It is important to note that the optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore should be empirically determined.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic acid induces PC-3 cell apoptosis via activation of JNK and inhibition of Akt pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt/β-catenin signaling mediates ursolic acid-induced apoptosis in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 12. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Ursolic Acid Inhibits STAT3 Activation Pathway Leading to Suppression of Proliferation and Chemosensitization of Human Multiple Myeloma Cells | Semantic Scholar [semanticscholar.org]
- 14. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursolic Acid Inhibits Adipogenesis in 3T3-L1 Adipocytes through LKB1/AMPK Pathway | PLOS One [journals.plos.org]
- 16. Ursolic acid alleviates lipid accumulation by activating the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ursolic acid inhibits adipogenesis in 3T3-L1 adipocytes through LKB1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro [mdpi.com]
- 20. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Efficacy of 3-Epiursolic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape and detailed protocols for utilizing animal models to test the efficacy of 3-Epiursolic Acid, a derivative of the naturally occurring pentacyclic triterpenoid, Ursolic Acid. While direct in-vivo efficacy studies on this compound are limited in publicly available literature, this document leverages data from closely related C-3 modified ursolic acid analogs to provide representative protocols and expected outcomes. The information presented is intended to serve as a foundational guide for researchers designing preclinical studies for this compound.
Introduction to this compound
This compound is a stereoisomer of Ursolic Acid, differing in the orientation of the hydroxyl group at the C-3 position. This modification can significantly impact the biological activity of the molecule. Ursolic acid and its derivatives are known to possess a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects[1][2]. Derivatives with modifications at the C-3 position are of particular interest as they have shown potential for enhanced therapeutic efficacy[3]. In-vitro studies have shown that this compound can inhibit the proliferation of MCF-7 breast cancer cells and possesses other diverse biological activities[4][5].
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the known activities of ursolic acid and its derivatives, the following disease models are relevant.
Oncology Models
Xenograft models are commonly used to assess the anti-tumor efficacy of novel compounds. In these models, human cancer cells are implanted into immunocompromised mice, followed by treatment with the test compound.
Recommended Model:
-
H22 Hepatocellular Carcinoma Xenograft in Kunming Mice: This model is well-established for testing the in-vivo anti-cancer effects of ursolic acid derivatives[6].
Inflammation Models
Several animal models can be used to induce and evaluate inflammation. The choice of model depends on the specific inflammatory pathway being targeted.
Recommended Model:
-
Carrageenan-Induced Paw Edema in Mice: This is a classic model for acute inflammation and is suitable for evaluating the anti-inflammatory effects of ursolic acid derivatives[7]. Studies have suggested that C-3 epimers like 3-epi-corosolic acid exhibit potent anti-inflammatory activity[2].
Metabolic Disease Models
Animal models of diet-induced obesity and type 2 diabetes are valuable for assessing the effects of compounds on metabolic parameters.
Recommended Model:
-
High-Fat Diet (HFD)-Induced Obese Mice: This model mimics many of the metabolic dysregulations seen in human obesity and metabolic syndrome, and has been used to study the effects of ursolic acid[8].
Data Presentation: Efficacy of a C-3 Modified Ursolic Acid Derivative
Due to the limited availability of specific in-vivo data for this compound, the following tables summarize the efficacy of a representative C-3 modified ursolic acid derivative (Compound 14 from Shao et al., 2011) in an anti-cancer model[6]. This data can serve as a benchmark for designing studies with this compound.
Table 1: Anti-Tumor Efficacy of a C-3 Modified Ursolic Acid Derivative in H22 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Inhibition Rate (%) |
| Control (Vehicle) | - | Intraperitoneal | 0 |
| Compound 14 | 50 | Intraperitoneal | Not Reported |
| Compound 14 | 100 | Intraperitoneal | 45.6 ± 4.3 |
| Compound 14 | 150 | Intraperitoneal | Not Reported |
Data extracted from Shao et al., 2011.[6]
Experimental Protocols
The following are detailed protocols for the animal models described above. These can be adapted for testing this compound.
Protocol for H22 Hepatocellular Carcinoma Xenograft Model
This protocol is based on the methodology described by Shao et al., 2011 for a C-3 modified ursolic acid derivative[6].
Materials:
-
Kunming mice (male, 18-22 g)
-
H22 hepatocellular carcinoma cells
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture H22 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation: Harvest the H22 cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.2 mL of the cell suspension into the right axilla of each mouse.
-
Animal Grouping and Treatment: Once the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Administer this compound (e.g., 50, 100, 150 mg/kg) or vehicle intraperitoneally once daily for 10-14 days.
-
Tumor Measurement: Measure the tumor volume every other day using calipers. Tumor volume can be calculated using the formula: V = (length × width²) / 2.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors and calculate the tumor inhibition rate using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100.
-
Histopathological and Molecular Analysis: Tissues can be collected for histopathological examination (e.g., H&E staining) and molecular analysis (e.g., Western blot for apoptosis markers like caspase-3).
Protocol for Carrageenan-Induced Paw Edema Model
This protocol is a standard method for assessing acute anti-inflammatory activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Grouping and Fasting: Randomly divide mice into groups and fast them for 12 hours before the experiment.
-
Drug Administration: Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualization of Workflows and Pathways
Experimental Workflow for Xenograft Model
Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Signaling Pathway of Ursolic Acid Derivatives in Cancer Cells
Ursolic acid and its derivatives often induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and NF-κB pathways[9][10].
Caption: Simplified signaling pathway for apoptosis induction by ursolic acid derivatives in cancer cells.
Conclusion
While further studies are needed to specifically delineate the in-vivo efficacy and mechanisms of action of this compound, the provided application notes and protocols offer a solid framework for initiating such investigations. By adapting established models for ursolic acid and its analogs, researchers can effectively evaluate the therapeutic potential of this compound in oncology, inflammation, and metabolic diseases. The structural difference at the C-3 position warrants dedicated investigation, as it may lead to a unique and potentially improved pharmacological profile compared to its parent compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ursolic acid: biological functions and application in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Anti-inflammatory Activity of Ursolic Acid in MPTP-Induced Parkinsonian Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of ursolic acid derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid (B12794562) of significant interest due to its potential pharmacological activities. As a stereoisomer of ursolic acid, its accurate quantification is crucial for quality control of natural products, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily adapting methods developed for its isomers, ursolic acid and oleanolic acid, due to the limited availability of methods specifically targeting this compound. The structural similarity between these isomers means that analytical methods are often applicable across them, with appropriate validation.
The primary analytical techniques for the quantification of these triterpenoic acids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity.
I. Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a commonly employed method for the quantification of triterpenoic acids. Due to their weak chromophores, detection is typically performed at low wavelengths, generally between 210-220 nm.[1]
Chromatographic Conditions:
Successful separation of ursolic acid and its isomers has been achieved using reversed-phase chromatography. The choice of stationary phase and mobile phase composition is critical for resolving these structurally similar compounds.
Table 1: HPLC-UV Method Parameters for Triterpenoic Acid Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[2] | Kromasil C18 (4.6 x 150 mm, 10 µm)[3] | Shim-pack ODS-CLC (M)[4] |
| Mobile Phase | Methanol (B129727) and 0.6% acetic acid[2] | Methanol-0.03M phosphate (B84403) buffer (pH 3) (90:10, v/v)[3] | Methanol and 0.05% phosphoric acid (91.7:8.3, v/v)[4] |
| Flow Rate | Not Specified | 0.5 mL/min[3] | 0.6 mL/min[4] |
| Detection Wavelength | Not Specified | 214 nm[3] | 210 nm[4] |
| Column Temperature | Not Specified | Ambient[3] | 21°C[4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique has been successfully applied to the quantification of ursolic and oleanolic acids and can be adapted for this compound.[4]
Ionization and Detection:
Electrospray ionization (ESI) is a common ionization source for these compounds. Analysis can be performed in either positive or negative ion mode, with negative ion mode often providing a good signal for the deprotonated molecular ion [M-H]⁻.[5]
Table 2: LC-MS/MS Method Parameters for Triterpenoic Acid Quantification
| Parameter | Method 1 | Method 2 |
| Column | Shim Pack CLC-CN, C18 (150 x 6 mm, 5 µm)[6][7] | Cyano (CN) (150 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Methanol-1% acetic acid solution (4:1, v/v)[6][7] | Acetonitrile (B52724) and 0.08% (v/v) acetic acid, pH 3.0 (gradient)[8] |
| Flow Rate | 1.0 mL/min[6][7] | Not Specified |
| Ionization Mode | ESI Positive[7] | ESI Negative[8] |
| Monitored Transitions | m/z 439.2, 411.2, 390.9 (SIM)[6][7] | m/z 455.3 for Ursolic Acid[8] |
II. Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material using HPLC-UV
This protocol is a generalized procedure based on established methods for ursolic and oleanolic acids.[2][3]
1. Sample Preparation (Solid-Liquid Extraction)
-
1.1. Dry the plant material (e.g., leaves, peels) at room temperature or by freeze-drying to a constant weight.
-
1.2. Grind the dried material into a fine powder.
-
1.3. Accurately weigh a portion of the powdered sample (e.g., 1 g).
-
1.4. Extract the sample with a suitable solvent such as methanol, ethanol, or ethyl acetate.[9] This can be done by sonication for 30 minutes or by reflux extraction for 2 hours. Repeat the extraction process three times to ensure complete extraction.
-
1.5. Combine the extracts and filter them.
-
1.6. Evaporate the solvent under reduced pressure to obtain the crude extract.
-
1.7. Redissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC-UV Analysis
-
2.1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 0.1% phosphoric acid) in an isocratic or gradient elution mode. A typical starting point is Methanol:Water (90:10, v/v) with 0.1% acid.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
-
2.2. Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
2.3. Quantification:
-
Inject the prepared sample extract.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for quantifying this compound in plasma or tissue homogenates.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
1.1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
1.2. Vortex the mixture for 1 minute to precipitate proteins.
-
1.3. Centrifuge at 10,000 rpm for 10 minutes.
-
1.4. Transfer the supernatant to a new tube.
-
1.5. For further cleanup and concentration, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate, vortex, and centrifuge.
-
1.6. Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
1.7. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
2.1. Chromatographic Conditions:
-
Column: A suitable C18 or cyano column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
2.2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by infusing standard solutions into the mass spectrometer. For ursolic acid (as a reference), a transition of m/z 455.3 -> [product ion] in negative mode can be a starting point.[8]
-
-
2.3. Quantification:
-
Generate a calibration curve using fortified blank plasma samples with known concentrations of this compound.
-
Analyze the prepared samples and quantify the analyte using the ratio of the peak area of this compound to the peak area of the internal standard.
-
III. Quantitative Data Summary
The following tables summarize the performance characteristics of published analytical methods for ursolic acid and its isomers, which can be considered as target validation parameters for a newly developed this compound method.
Table 3: HPLC-UV Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 200–600 ng/spot (HPTLC) | [10] |
| Intra-day Precision (%RSD) | < 3.1% | [2] |
| Inter-day Precision (%RSD) | < 3.1% | [2] |
| Recovery | 95.5% - 100.8% | [2] |
| Limit of Detection (LOD) | 1.3 - 8.6 µg/mL | [2] |
Table 4: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.04 - 40 µg/mL | [5] |
| Intra-day Precision (%RSD) | 0.78 - 2.15% | [5] |
| Inter-day Precision (%RSD) | 0.78 - 2.15% | [5] |
| Accuracy | 96.5 - 108.2% | [5] |
| Recovery | 97.1 - 106.2% | [5] |
| Limit of Detection (LOD) | 5 ng/mL | [5] |
IV. Visualizations
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
References
- 1. ijesrr.org [ijesrr.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of a major metabolite of ursolic acid- Ursolic acid sulfate, and its quantitative determination on LC/MS in human liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tautobiotech.com [tautobiotech.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
Application of 3-Epiursolic Acid in Antiviral Research: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 3-Epiursolic Acid in antiviral research. This compound, a pentacyclic triterpenoid (B12794562), and its close structural analog, ursolic acid, have demonstrated significant potential as broad-spectrum antiviral agents. These compounds have been shown to inhibit the replication of a variety of viruses by interfering with the early stages of the viral life cycle, primarily viral entry. This guide offers a summary of the current state of research, quantitative data on antiviral activity, and detailed methodologies for key experimental procedures.
Introduction to this compound and its Antiviral Potential
This compound is a naturally occurring pentacyclic triterpenoid compound found in various medicinal plants. It shares a close structural resemblance to ursolic acid, a well-studied triterpenoid known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Recent research has highlighted the antiviral properties of ursolic acid and its derivatives, sparking interest in the therapeutic potential of related compounds like this compound.
The primary mechanism of antiviral action for this class of compounds appears to be the inhibition of viral entry into host cells. For instance, this compound, at concentrations between 20-50 µM, has been shown to inhibit the entry of bovine parainfluenza virus 3 into MDBK cells[1]. While specific data for this compound against a wide range of viruses is still emerging, the extensive research on ursolic acid provides valuable insights into its likely mechanisms and spectrum of activity. Ursolic acid has demonstrated efficacy against several viruses, including Hepatitis C Virus (HCV), Influenza A virus, and Coxsackievirus[2][3][4].
Quantitative Antiviral Activity
The following table summarizes the available quantitative data on the antiviral activity of this compound and the closely related Ursolic Acid against various viruses. Due to the limited specific data for this compound, data for Ursolic Acid is included to provide a broader perspective on the potential efficacy of this class of compounds.
| Compound | Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| This compound | Bovine Parainfluenza Virus 3 | Viral Entry Inhibition | MDBK | 20-50 µM (Effective Concentration) | Not Reported | Not Reported | [1] |
| Ursolic Acid | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | IC₅₀: ~5 µg/mL | >50 µg/mL | >10 | [2] |
| Ursolic Acid | Influenza A Virus (H1N1) | Plaque Reduction Assay | A549 | Not Reported (Attenuates inflammation) | Not Reported | Not Reported | [4][5] |
| Ursolic Acid | Coxsackievirus B1 (CVB1) | CPE Inhibition Assay | Vero | Not Reported (Inhibits replication) | Not Reported | Not Reported | [3] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of a drug's potency. CC₅₀ (Half-maximal cytotoxic concentration) is a measure of a drug's toxicity. The Selectivity Index (SI = CC₅₀/IC₅₀) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more promising antiviral candidate.
Mechanism of Action: Inhibition of Viral Entry
The primary antiviral mechanism attributed to this compound and related triterpenoids is the blockade of viral entry into the host cell. This crucial first step in the viral life cycle involves the attachment of the virus to the cell surface, followed by fusion of the viral and cellular membranes, and subsequent release of the viral genome into the cytoplasm. By inhibiting one or more of these stages, this compound can effectively prevent the initiation of viral replication.
The following diagram illustrates the proposed mechanism of action:
Caption: Putative mechanism of this compound antiviral activity.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the antiviral activity of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the antiviral properties of a compound like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oleanolic acid and ursolic acid: novel hepatitis C virus antivirals that inhibit NS5B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic acid represses influenza A virus-triggered inflammation and oxidative stress in A549 cells by modulating the miR-34c-5p/TLR5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Enzymatic Inhibition by 3-Epiursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiursolic acid is a pentacyclic triterpenoid, a class of naturally occurring compounds known for their diverse pharmacological activities. As an isomer of the well-studied ursolic acid, this compound presents a unique opportunity for investigating structure-activity relationships in enzyme inhibition. These application notes provide a comprehensive overview of the known enzymatic inhibitory activities of this compound and detailed protocols for its study. The information herein is intended to guide researchers in the fields of biochemistry, pharmacology, and drug discovery in exploring the therapeutic potential of this compound.
Enzymatic Inhibition Profile of this compound
This compound has been identified as an inhibitor of several key enzymes implicated in various disease states. The primary targets identified to date include cathepsin L and glycogen (B147801) phosphorylase.
Cathepsin L: this compound acts as a competitive inhibitor of cathepsin L, a lysosomal cysteine protease involved in protein degradation and antigen presentation.[1] Dysregulation of cathepsin L activity has been linked to various pathologies, including cancer progression and cardiovascular diseases.
Glycogen Phosphorylase: This enzyme is a key regulator of glycogenolysis, the process of breaking down glycogen into glucose.[2][3] Inhibition of glycogen phosphorylase is a therapeutic strategy for managing type 2 diabetes. This compound has been shown to inhibit this enzyme.
While the inhibitory profile of this compound is still under investigation, the activity of its isomer, ursolic acid, suggests potential for a broader range of enzymatic targets. Ursolic acid has been shown to inhibit several other enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and various kinases involved in cell signaling pathways.[4][5] Further research is warranted to determine if this compound shares these inhibitory activities.
Quantitative Data on Enzymatic Inhibition
The inhibitory potency of this compound against its known targets has been quantified, providing valuable data for comparative studies and further drug development.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Cathepsin L | This compound | 6.5 | 19.5 | Competitive |
| Glycogen Phosphorylase | This compound | 19 | - | - |
Note: Further kinetic studies are required to determine the inhibition constant (Ki) and the precise mechanism of inhibition for glycogen phosphorylase.
Experimental Protocols
The following are detailed protocols for assessing the enzymatic inhibition by this compound. These protocols can be adapted for use with other related compounds and enzyme systems.
Protocol 1: In Vitro Cathepsin L Inhibition Assay
Objective: To determine the inhibitory effect of this compound on cathepsin L activity.
Materials:
-
Human Cathepsin L (recombinant)
-
This compound
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the cathepsin L enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of the substrate Z-Phe-Arg-AMC in DMSO and dilute it in assay buffer to the final working concentration.
-
-
Assay Protocol:
-
Add 2 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted cathepsin L solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: In Vitro Glycogen Phosphorylase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on glycogen phosphorylase a (GPa) activity. This protocol is adapted from a validated method for screening GP inhibitors.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.2
-
Substrate solution: Glucose-1-phosphate and glycogen in assay buffer
-
BIOMOL® Green reagent (for phosphate (B84403) detection)
-
96-well clear microplates
-
Spectrophotometric microplate reader (620 nm)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve GPa in assay buffer to a final concentration of 0.38 U/mL.
-
Prepare the substrate solution containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 50 µL of the GPa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well and incubate for 30 minutes at 37°C.
-
Stop the reaction and quantify the released inorganic phosphate by adding 100 µL of BIOMOL® Green reagent.
-
Incubate for 20-30 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Kinetic studies to determine the type of inhibition and Ki can be performed by varying the concentrations of the substrate (glucose-1-phosphate or glycogen) and the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by triterpenoids like ursolic acid, which may be relevant to this compound, and the general workflow for investigating enzymatic inhibition.
Conclusion
This compound is a promising natural product with demonstrated inhibitory activity against key enzymes such as cathepsin L and glycogen phosphorylase. The provided protocols offer a starting point for researchers to further investigate its enzymatic inhibition profile and elucidate its mechanism of action. Understanding the specific molecular targets and signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential in various diseases, including cancer and metabolic disorders. Further comparative studies with its isomer, ursolic acid, will also provide valuable insights into the structure-activity relationships of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles [mdpi.com]
- 3. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Semi-synthesis and Evaluation of 3-Epiursolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the semi-synthesis of 3-epiursolic acid derivatives, starting from the naturally abundant ursolic acid. It includes methodologies for their biological evaluation and summarizes key quantitative data to guide research and development. Ursolic acid (UA), a pentacyclic triterpenoid, is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application is often hampered by poor bioavailability and solubility.[3][4] Structural modifications, particularly at the C-3 hydroxyl and C-28 carboxylic acid positions, are a key strategy to enhance potency and overcome these limitations.[1][4]
The stereochemistry at the C-3 position is crucial for biological activity.[5] The synthesis of this compound, the C-3 epimer of ursolic acid, and its subsequent derivatization, offers a pathway to novel compounds with potentially unique pharmacological profiles. This compound itself has demonstrated inhibitory activity against enzymes like glycogen (B147801) phosphorylase and cathepsin L, as well as antiproliferative effects on cancer cells.[6] These application notes provide a comprehensive framework for synthesizing and evaluating novel derivatives based on this promising scaffold.
Semi-synthesis of this compound and Derivatives
The semi-synthesis involves a three-step process: (1) Oxidation of the C-3 hydroxyl group of ursolic acid to yield 3-oxo-ursolic acid; (2) Diastereoselective reduction of the C-3 ketone to form the 3α-hydroxyl epimer (this compound); (3) Derivatization at the C-28 carboxylic acid position to generate esters or amides.
This protocol describes the oxidation of the C-3 hydroxyl group of ursolic acid to a ketone functionality.
-
Materials:
-
Ursolic Acid (UA)
-
Acetone (B3395972) (anhydrous)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
Dissolve Ursolic Acid (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Add Jones Reagent dropwise to the solution until a persistent orange-brown color is observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and DCM.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-oxo-ursolic acid by silica gel column chromatography.
-
This protocol details the reduction of the C-3 ketone to the axial 3α-hydroxyl group, yielding this compound.
-
Materials:
-
3-Oxo-ursolic Acid
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-oxo-ursolic acid (1.0 eq) in a suitable solvent like MeOH or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (excess, e.g., 4-5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess NaBH₄ by slowly adding 1 M HCl until effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude product, which is a mixture of diastereomers.
-
Purify this compound (the 3α-hydroxy epimer) from the 3β-hydroxy epimer (ursolic acid) using silica gel column chromatography.
-
This protocol provides a general method for coupling amines to the C-28 carboxylic acid of this compound.
-
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (e.g., amino acid ester, benzylamine)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (2-3 eq) dropwise at room temperature.[7]
-
Stir the mixture for 12-20 hours. The suspension should become a clear solution as the acid chloride forms.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Add cyclohexane and evaporate again (2-3 times) to ensure complete removal of the reagent, yielding the crude acyl chloride.[7]
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2-3 eq) in anhydrous DCM.
-
Add the crude acyl chloride (dissolved in DCM) dropwise to the amine solution at 0°C.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, wash the reaction mixture with water and 1N HCl.[7]
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate.
-
Purify the final amide derivative by column chromatography.
-
Biological Evaluation Protocols
The synthesized derivatives can be screened for various biological activities. Cytotoxicity against cancer cell lines is a common primary screen.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 or 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Many ursolic acid derivatives exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[4][9] This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by active derivatives.
Data Presentation
The following tables summarize quantitative data for this compound and related ursane (B1242777) triterpenoids to provide a baseline for structure-activity relationship (SAR) studies.
Table 1: Biological Activity of this compound
| Target/Assay | Species/Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Glycogen Phosphorylase | - | Inhibition | 19 µM | [6] |
| Cathepsin L | - | Inhibition | 6.5 µM | [6] |
| Cathepsin B | - | Inhibition | >250 µM | [6] |
| Cell Proliferation | MCF-7 (Breast Cancer) | Inhibition | 18.6 µg/mL | [6] |
| Viral Entry | Bovine Parainfluenza Virus 3 | Inhibition | 20-50 µM |[6] |
Table 2: Cytotoxicity of Representative C-3 and C-28 Modified Ursolic Acid Derivatives Note: These are derivatives of ursolic acid (3β-OH), not this compound. They are presented to illustrate the potential effects of modifications at key positions.
| Compound | Modification(s) | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Ursolic Acid | Parent Compound | K562 (Leukemia) | > 50 | [10] |
| Derivative 2c | 3β-NH₂ (Amine at C-3) | K562 (Leukemia) | 5.2 | [10] |
| Compound 13 | 3β-OAc, C-28 amide | HeLa, BGC-823, SKOV3 | Potent activity reported | [7] |
| Compound 35 | 3β-OAc, C-28 triazole | MCF-7 (Breast Cancer) | 1.55 | [8] |
| Methyl Ursolate | 3β-OH, C-28 OMe | PC3 (Prostate Cancer) | 0.0139 | [11] |
| 3-O-acetyl ursolic acid | 3β-OAc | HepG2 (Liver Cancer) | 4.73 µg/mL |[11] |
Table 3: Anti-inflammatory Activity of Representative Ursolic Acid Derivatives
| Compound | Assay / Model | Activity | Result | Reference |
|---|---|---|---|---|
| Ursolic Acid-3-Acetate | Collagen-Induced Arthritis (mice) | Anti-arthritic | Reduced clinical symptoms | [12] |
| Derivative 3 | COX-2 Enzyme Inhibition | Anti-inflammatory | IC₅₀ = 1.16 µM (SI = 64.66) | [4][8] |
| Derivative 2 | Ear Edema Model (mice) | Anti-inflammatory | 69.76% inhibition | [4] |
| Corosolic Acid | TPA-induced skin inflammation | Anti-inflammatory | Inhibited IL-1α, IL-1β, IL-6 | [13] |
| 3-Epi-corosolic acid | TPA-induced skin inflammation | Anti-inflammatory | Inhibited IL-1α, IL-1β, IL-6 |[13] |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxic activity of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antileukemic activity of an ursolic acid derivative: A potential co-drug in combination with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 3-Epiursolic Acid for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 3-Epiursolic Acid (or its close isomer, Ursolic Acid) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a significant challenge for in vitro experiments?
A1: this compound, a pentacyclic triterpenoid, has a highly lipophilic and hydrophobic structure.[1] This characteristic results in very low water solubility, making it difficult to prepare aqueous stock solutions and leading to precipitation when added to cell culture media.[2][3] This poor solubility can hinder its bioavailability in in vitro assays, leading to inaccurate and irreproducible results.[4]
Q2: What are the most common organic solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing stock solutions of this compound and related compounds for in vitro studies due to its ability to dissolve both polar and nonpolar compounds.[5][6][7] Other organic solvents like ethanol (B145695) and dimethyl formamide (B127407) (DMF) can also be used.[8] Ursolic acid's solubility is approximately 10 mg/mL in DMSO and DMF, but only around 0.5 mg/mL in ethanol.[8]
Q3: Are there concerns with using DMSO in cell-based assays? What are the recommended final concentrations?
A3: Yes, while DMSO is an excellent solvent, it can have direct effects on cells.[5] At high concentrations, it can cause cytotoxicity, while even low concentrations can sometimes stimulate or inhibit cell growth, confounding experimental results.[6][9] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically not exceeding 0.5% (v/v), with many studies recommending 0.1% or lower to minimize off-target effects.[9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the primary strategies to significantly enhance the aqueous solubility of this compound?
A4: Several advanced strategies can overcome the solubility limitations of this compound for in vitro studies:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (like β-cyclodextrin, γ-cyclodextrin, or their hydrophilic derivatives) can dramatically increase water solubility by encapsulating the hydrophobic drug molecule within the cyclodextrin's cavity.[3][11][12]
-
Lipid-Based Formulations: Encapsulating the compound in systems like liposomes or phospholipid complexes can improve aqueous dispersibility.[13]
-
Nanoparticle Formation: Reducing the particle size to the nanoscale (nanosuspensions or nanofibers) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and solubility.[14][15]
-
Co-amorphous Systems: Creating a co-amorphous system with another molecule, such as piperine, can improve solubility and dissolution.[16]
-
Salt Formation: Chemical modification to form a salt, such as dicholine ursolate, can substantially improve aqueous solubility.[17]
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I add my DMSO stock to the aqueous cell culture medium.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the medium is above its aqueous solubility limit, even with a co-solvent like DMSO. |
| 1. Decrease Final Concentration: If experimentally viable, lower the target concentration of the compound. | |
| 2. Increase DMSO (with caution): Slightly increase the final DMSO concentration, but do not exceed the cytotoxic limit for your cell line (typically <0.5%).[10] | |
| 3. Use a Solubilizing Excipient: Pre-complex the this compound with a cyclodextrin (B1172386) (e.g., HP-β-CD) before adding it to the medium. This is a highly effective method.[12] | |
| Improper Dilution Technique | Adding the concentrated DMSO stock directly to the full volume of medium can cause localized high concentrations and rapid precipitation. |
| 1. Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently. Then, add this intermediate dilution to the rest of the cell culture medium. | |
| 2. Pre-warm Medium: Ensure the cell culture medium is at 37°C before adding the compound. |
Problem 2: I'm observing unexpected cell toxicity or altered cell morphology, even in my low-dose groups.
| Potential Cause | Recommended Solution |
| DMSO Toxicity | The final concentration of DMSO in your culture medium may be too high for your specific cell line. Some cell lines are more sensitive than others. |
| 1. Run a Vehicle Control Curve: Test the effect of various DMSO concentrations (e.g., 0.05% to 1.0%) on your cells' viability and function to determine the maximum non-toxic concentration. | |
| 2. Reduce DMSO Concentration: Lower the final DMSO concentration in all experiments to a confirmed safe level (e.g., ≤0.1%).[9] This may require preparing a lower concentration stock solution. | |
| Compound Instability | The compound may be unstable in the cell culture medium over the course of a long experiment, leading to the formation of cytotoxic degradation products. |
| 1. Replenish Media: For long-term incubations (>24 hours), consider replacing the medium with freshly prepared this compound solution every 24-48 hours.[18] | |
| 2. Protect from Light: Prepare solutions and conduct experiments with minimal light exposure, as some compounds are light-sensitive.[18] |
Quantitative Data Summary
Table 1: Solubility of Ursolic Acid (UA) in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ~10 mg/mL | [8] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [8] |
| Ethanol | ~0.5 mg/mL | [8] |
| Methanol | 1 part UA in 88 parts Methanol | [19] |
| Water | Poorly soluble / Insoluble |[3][15] |
Table 2: Comparison of Selected Solubility Enhancement Strategies for Ursolic Acid (UA)
| Strategy | Method | Fold Increase in Solubility (Approx.) | Reference(s) |
|---|---|---|---|
| Cyclodextrin Complexation | Encapsulation in amino-appended β-cyclodextrins | > 200-fold | [2] |
| Cyclodextrin Complexation | Encapsulation in a cationic dendrimer (G4K) | ~1868-fold | [4] |
| Phospholipid Complex | Solvent-assisted grinding with phospholipids | > 276-fold | [13] |
| Co-amorphous System | Formation with Piperine | 5.3 to 7-fold (in physiological solution) |[16] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution Using a Co-Solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mg/mL or ~22 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Once dissolved, purge the vial with an inert gas like argon or nitrogen to displace oxygen and minimize degradation during storage.[8]
-
Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of a this compound-Cyclodextrin (CD) Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is a common choice for improved solubility and low toxicity).[12]
-
Determine the desired molar ratio of this compound to CD (a 1:1 molar ratio is often a starting point).[2][11]
-
Add the this compound and the cyclodextrin to deionized water in a light-protected vessel.
-
Stir the resulting suspension vigorously at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to allow complex formation to reach equilibrium.[2]
-
After stirring, filter the suspension through a 0.22 µm or 0.45 µm membrane filter to remove any undissolved, uncomplexed compound.[2][3]
-
The resulting clear filtrate contains the water-soluble this compound-CD complex. The concentration can be quantified via HPLC.[3] For a solid complex, the filtrate can be lyophilized (freeze-dried).
Caption: Diagram of cyclodextrin encapsulating a hydrophobic drug molecule.
Protocol 3: General Shake-Flask Method for Solubility Determination
Objective: To experimentally determine the equilibrium solubility of this compound in a specific medium (e.g., water, buffer, cell culture medium).
Methodology:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.[20]
-
After incubation, allow the samples to rest so that the excess solid can settle.
-
Centrifuge the samples at high speed to pellet all undissolved material.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining micro-particulates.[20]
-
Quantify the concentration of dissolved this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[20]
Caption: Troubleshooting flowchart for addressing compound precipitation.
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. pure.rug.nl [pure.rug.nl]
- 3. No. 46 Improvement of aqueous solubility of Ursolic Acid with Cyclodextrin | CycloChem Bio Co., Ltd. [cyclochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Host-guest interaction of β-cyclodextrin with isomeric ursolic acid and oleanolic acid: physicochemical characterization and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of ursolic and oleanolic acids' antitumor activity by complexation with hydrophilic cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEG–Ursolic Acid Conjugate: Synthesis and In Vitro Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 18. benchchem.com [benchchem.com]
- 19. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Isolation of 3-Epiursolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 3-Epiursolic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
This compound is a pentacyclic triterpenoid (B12794562) found in various plants. One of the documented natural sources for this compound is Eriobotrya japonica (Thunb.) Lindl., commonly known as the loquat tree.[1] While its structural isomer, ursolic acid, is more widely distributed and abundant in plants like apple peels, rosemary, and thyme, this compound is typically found in smaller quantities, making its isolation more challenging.[2]
Q2: What makes the large-scale isolation of this compound so challenging?
The primary challenges in the large-scale isolation of this compound are:
-
Low Natural Abundance: It is often present in smaller amounts compared to its isomers, ursolic acid and oleanolic acid.
-
Co-isolation with Structural Isomers: this compound is a stereoisomer of ursolic acid. Both are frequently found alongside oleanolic acid. These molecules have very similar structures and physicochemical properties, making their separation difficult, especially at a large scale.[3][4]
-
Poor Solubility: Like other triterpenoids, this compound has poor water solubility, which can complicate extraction and purification processes.[5][6]
-
Environmental and Scalability Issues: Many traditional lab-scale methods rely on large volumes of organic solvents and strong acids, which pose environmental and scalability problems for industrial production.[3]
Q3: Which extraction methods are most effective for triterpenoid acids like this compound?
A variety of extraction techniques can be employed, ranging from conventional to modern methods. The choice often depends on the starting material and the desired scale of operation.
-
Solvent Extraction: This is the most common method, using organic solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297).[2][7] Ethanol is often preferred as a safer solvent option.[7]
-
Ultrasound-Assisted Extraction (UAE): This technique can improve extraction efficiency and reduce extraction time.[7][8]
-
Microwave-Assisted Extraction (MAE): MAE can also enhance extraction rates and reduce solvent consumption.[9]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is considered a green technology, but the initial equipment cost can be high.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely ground to increase surface area. 2. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate) to find the optimal one for your plant matrix.[5][7] 3. Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. Consider using UAE or MAE to improve efficiency.[7][9][10] |
| Low Purity of Isolated this compound | 1. Co-elution of isomeric impurities (ursolic acid, oleanolic acid). 2. Presence of other closely related triterpenoids or plant metabolites. 3. Ineffective chromatographic separation. | 1. Employ advanced chromatographic techniques like pH-zone-refining countercurrent chromatography, which is effective for separating structural isomers.[3][4] 2. Use a multi-step purification process, combining different chromatographic methods (e.g., silica (B1680970) gel followed by reversed-phase HPLC). 3. Optimize the mobile phase composition, gradient, and stationary phase of your chromatography system. HPTLC can be a useful tool for initial screening of separation conditions.[11] |
| Difficulty Separating this compound from Ursolic Acid | Stereoisomers have very similar polarities and chromatographic behavior. | 1. High-Performance Countercurrent Chromatography (HPCCC) or pH-zone-refining CCC are powerful techniques for separating isomers.[3][4] 2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable chiral or high-resolution C18 column may be necessary. 3. Consider derivatization of the acid group to alter the polarity and improve separation, followed by removal of the derivatizing agent. |
| Product Crystallization Issues | 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent for crystallization. | 1. Ensure the purity of the compound is sufficiently high before attempting crystallization. An additional chromatographic step may be needed. 2. Screen a variety of solvents and solvent mixtures to find conditions that promote crystal growth. Recrystallization in acetonitrile (B52724) or ethanol has been reported for ursolic acid.[3] |
| Scaling-Up Problems | A lab-scale protocol may not be directly transferable to a larger scale. | 1. Re-optimize extraction and purification parameters for the larger scale. 2. Consider the economic and environmental impact of solvent usage at a large scale. Methods that reduce solvent consumption, like UAE or MAE, are advantageous.[3] 3. For chromatography, consider using larger columns with appropriate packing materials and flow rates. The transition from batch to continuous chromatography might be beneficial. |
Quantitative Data on Triterpenoid Acid Isolation
The following table summarizes yields and purities achieved for the isolation of ursolic and oleanolic acids from various plant sources using different methods. This data can serve as a benchmark for developing a large-scale isolation protocol for this compound.
| Plant Source | Extraction/Purification Method | Compound(s) | Yield | Purity | Reference |
| Aralia chinensis | pH-zone-refining countercurrent chromatography | Oleanolic Acid | 38.56 mg from 100 mg crude extract | 99.01% | [4] |
| Apple Peels | pH-zone-refining countercurrent chromatography | Mixture of Ursolic and Oleanolic Acid | 65.6 mg from 100 mg crude extract | 90.98% (UA), 6.51% (OA) | [4] |
| Eriobotrya japonica | pH-zone-refining countercurrent chromatography | Mixture of Ursolic and Oleanolic Acid | 46.6 mg from 100 mg crude extract | 74.35% (UA), 23.61% (OA) | [4] |
| Apple Peels (cv. Fuji) | Maceration (Ethanol:Water 7:3) for 10-30 days | Ursolic Acid | 1.72-3.07 mg/g of raw material | Not specified | [12] |
| Apple Peels (cv. Fuji) | Maceration (Ethanol:Water 7:3) for 10-30 days | Oleanolic Acid | 1.00-1.66 mg/g of raw material | Not specified | [12] |
| Ocimum sanctum | Ultrasound-assisted three-phase partitioning | Ursolic Acid | 79.48% recovery | >95% | [8] |
| Ocimum sanctum | Ultrasound-assisted three-phase partitioning | Oleanolic Acid | 80.67% recovery | Not specified | [8] |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoid Acids from Plant Material
This protocol describes a general method for extracting triterpenoid acids, which can be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, peels) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Place the powdered plant material in a suitable extraction vessel.
-
Add an organic solvent, such as 95% ethanol, at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[8]
-
Perform the extraction using one of the following methods:
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Repeat the extraction process on the residue 2-3 times to maximize yield.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a general approach to purify the crude extract.
-
Preparation of the Column:
-
Select a suitable stationary phase, such as silica gel (60-120 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).[2]
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound.[2] Use a suitable visualization reagent, such as anisaldehyde-sulfuric acid, and heat.
-
Pool the fractions that show a high concentration of the desired compound.
-
-
Final Purification and Crystallization:
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the large-scale isolation of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity in this compound isolation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijesrr.org [ijesrr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficiency and selectivity of triterpene acid extraction from decoctions and tinctures prepared from apple peels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101016328B - A method for separating and purifying ursolic acid and oleanolic acid - Google Patents [patents.google.com]
optimizing extraction yield of 3-Epiursolic Acid from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3-Epiursolic Acid from natural sources.
Troubleshooting Guide
Encountering issues during the extraction and purification of this compound is common. This guide addresses specific problems with their potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Extraction Yield | - Inappropriate solvent selection.- Non-optimized extraction parameters (time, temperature, solvent-to-solid ratio).- Inefficient extraction method.- Degradation of the target compound.[1] | - Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), acetone (B3395972), ethyl acetate). Ethanol is often a good starting point for triterpenoids.[2][3]- Parameter Optimization: Use a design of experiments (DoE) approach, such as Response Surface Methodology (RSM), to systematically optimize extraction time, temperature, and solvent-to-solid ratio.[4][5]- Method Enhancement: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can improve efficiency and reduce extraction time.[2][6][7]- Control Conditions: Avoid excessively high temperatures or prolonged extraction times that could lead to degradation. |
| Poor Separation of this compound from Isomers (e.g., Ursolic Acid) | - Co-elution during chromatography due to structural similarity.- Inadequate mobile phase composition.- Unsuitable stationary phase. | - Chromatography Technique: pH-zone-refining countercurrent chromatography has shown success in separating ursolic acid isomers.[8][9]- Mobile Phase Optimization: For HPLC, a mobile phase of methanol and a phosphate (B84403) buffer (pH ≈ 3) can be effective for separating ursolic and oleanolic acids, and can be adapted for this compound.[10]- Stationary Phase: A C18 reversed-phase column is commonly used for the separation of these compounds.[10][11] |
| Presence of Impurities in the Final Product | - Co-extraction of other compounds like chlorophylls, waxes, and saponins.- Incomplete separation during purification steps. | - Pre-extraction/Defatting: A preliminary extraction with a non-polar solvent like hexane (B92381) can remove waxes and other lipophilic impurities.[12]- Column Chromatography: Use silica (B1680970) gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate) to separate compounds based on polarity.[2]- Recrystallization: Purify the isolated compound by recrystallization from a suitable solvent to obtain a product with high purity. |
| Emulsion Formation During Liquid-Liquid Extraction | - Presence of surfactant-like compounds in the crude extract.- Vigorous shaking or mixing. | - Gentle Mixing: Gently swirl the separatory funnel instead of vigorous shaking.[1]- Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and promote phase separation.[1]- Centrifugation: If emulsions persist, centrifugation can help to break the emulsion. |
| High Viscosity of the Crude Extract | - Co-extraction of polysaccharides and other macromolecules.[13] | - Precipitation: Add the extract to an anti-solvent (e.g., adding an ethanolic extract to cold water) to precipitate out less soluble compounds.- Enzymatic Treatment: Consider using enzymes like cellulases or pectinases to break down polysaccharides, but this must be carefully controlled to avoid degrading the target compound.[13] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The optimal solvent can depend on the plant matrix. However, polar solvents are generally effective. Ethanol has been shown to be efficient for extracting ursolic acid, a close isomer.[3] A study on Eriobotrya japonica leaves found that an ethanol concentration of 80-100% provided a good yield for ursolic acid.[14] It is recommended to perform preliminary tests with different solvents such as methanol, ethanol, and acetone to determine the best choice for your specific plant material.
2. How can I optimize the extraction temperature and time?
Temperature and time are critical parameters. For ultrasound-assisted extraction (UAE) of ursolic acid from Ligustrum lucidum, optimal conditions were found to be 40°C for 10 minutes.[15] For the extraction of total triterpene acids from Eriobotrya japonica leaf, an extraction time of 160 minutes was found to be optimal.[4] It is crucial to optimize these parameters for your specific setup, as excessive heat or time can lead to degradation of the target compound.
3. What is the influence of pH on the extraction yield?
The pH of the extraction solvent can influence the solubility and stability of the target compound.[16] For acidic compounds like this compound, adjusting the pH of the solvent can impact the extraction efficiency. For instance, in the separation of ursolic acid using pH-zone-refining countercurrent chromatography, trifluoroacetic acid was added to the organic stationary phase and ammonia (B1221849) to the aqueous mobile phase to control the ionization and partitioning of the analyte.[9] It is advisable to conduct small-scale extractions at different pH values to determine the optimal condition.
4. Can I use Ultrasound-Assisted Extraction (UAE) for this compound?
Yes, UAE is a highly effective method for extracting triterpenoids. It can enhance extraction efficiency, reduce extraction time, and lower solvent consumption.[7][17] The optimal conditions for UAE, including sonication amplitude, time, and temperature, should be optimized for your specific plant material.[5][18]
5. How can I effectively separate this compound from its isomer, Ursolic Acid?
Separating these isomers is challenging due to their similar structures. High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of methanol and an acidic phosphate buffer has been used successfully for the separation of ursolic and oleanolic acids.[10] Additionally, pH-zone-refining countercurrent chromatography is a powerful technique for the preparative separation of these types of isomers.[8][19]
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Preparation of Plant Material: Dry the plant material at a moderate temperature (40-50°C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Sonication should be carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).[15]
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.
-
-
Purification: The crude extract can be further purified using column chromatography.
Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexane, then move to 95:5, 90:10, 85:15 (and so on) hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the purified this compound (identified by comparison with a standard) and evaporate the solvent.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Factors influencing the extraction yield of this compound.
References
- 1. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijesrr.org [ijesrr.org]
- 3. Influence of extraction techniques on antioxidant properties and bioactive compounds of loquat fruit (Eriobotrya japonica Lindl.) skin and pulp extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. biozoojournals.ro [biozoojournals.ro]
- 6. Determination of Oleanolic and Ursolic Acids in Hedyotis diffusa Using Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide Extraction and Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted Extraction of Ursolic Acid from the Flowers of Ixora coccinia Linn (Rubiaceae) and Antiproliferative Activity of Ursolic Acid and Synthesized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Extraction of Ursolic Acid from Loquat (Eriobotrya japonica (Thunb.) Lindl.) Leaves [spkx.net.cn]
- 15. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait [pubmed.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound-assisted Extraction of Ursolic Acid from the Flowers of Ixora coccinia Linn (Rubiaceae) and Antiproliferative Activity of Ursolic Acid and Synthesized Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-Epiursolic Acid Bioavailability Enhancement
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for overcoming the low in vivo bioavailability of 3-Epiursolic Acid.
Disclaimer: this compound is a pentacyclic triterpenoid (B12794562) and an isomer of Ursolic Acid (UA). Due to a greater abundance of research on UA, which shares similar physicochemical properties and bioavailability challenges (BCS Class IV), this guide leverages data and strategies from UA studies as a scientifically grounded proxy to inform research on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (3-EUA) shows very poor solubility in aqueous media. What are the primary causes and how can I address this?
A1: The poor aqueous solubility of this compound is intrinsic to its lipophilic, pentacyclic triterpenoid structure.[1][2] This is the first major hurdle to achieving adequate oral bioavailability.
Troubleshooting Steps:
-
Initial Characterization: Confirm the compound's low solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This baseline data is crucial for evaluating enhancement strategies.
-
Formulation Strategies: The primary approach is to develop advanced formulations that increase the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal (GI) tract.[3] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the nano-range increases the surface area, leading to a higher dissolution rate.[4][5]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, typically by dispersing it in a polymeric carrier, can significantly enhance solubility.[6][7][8]
-
Lipid-Based Formulations: Utilizing lipid excipients can improve drug solubilization in the dosage form and leverage natural lipid absorption pathways in the GI tract.[3]
-
Q2: I've improved solubility with a nanoformulation, but the in vivo plasma concentration (Cmax) is still disappointingly low. What other biological barriers are at play?
A2: Low bioavailability for a BCS Class IV compound like this compound is a multi-faceted problem.[1] Beyond poor solubility, you are likely encountering:
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter systemic circulation.[1][9]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes, such as CYP3A4, in the gut wall and liver before it can reach systemic circulation.[6]
Troubleshooting Workflow for Low Bioavailability:
Below is a workflow to diagnose and address the root causes of low in vivo exposure.
Caption: Troubleshooting workflow for low this compound bioavailability.
Q3: Which formulation strategy offers the most significant improvement in oral bioavailability for a UA-like compound?
A3: Several strategies have proven effective, each with distinct mechanisms and levels of enhancement. The choice depends on available resources, desired release profile, and the specific limitations of the molecule. A "triple strategy" that simultaneously addresses solubility, permeability, and metabolism often yields the best results.[6]
Comparison of Bioavailability Enhancement Strategies for Ursolic Acid (UA)
| Formulation Strategy | Key Excipients/Method | Fold Increase in AUC (vs. free drug) | Primary Mechanism(s) of Enhancement | Reference |
| Co-amorphous System | Piperine | 5.8-fold | Enhances solubility, increases permeability, inhibits CYP3A4 metabolism. | [6][7] |
| Nanosuspension | TPGS 1000 (stabilizer) | Significantly improved | Increases dissolution rate due to high surface area. | [4] |
| Nanocrystals | High-Pressure Homogenization | 2.56-fold | Increases dissolution rate. | [5] |
| Salt Complex | Dicholine Ursolate (UAdC-W) | Predicted to increase F from 4% to 68% (with DHEA) | Significantly improves aqueous solubility. | [10] |
Q4: How can I design an experiment to test a new formulation of this compound?
A4: A well-designed experiment should progress from in vitro characterization to in vivo pharmacokinetic (PK) evaluation.
Caption: Experimental workflow for developing and testing a new 3-EUA formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound - Piperine Co-amorphous System
This protocol is adapted from a method used for Ursolic Acid and Piperine.[6][7]
Objective: To prepare a co-amorphous solid dispersion of 3-EUA with piperine to enhance solubility and inhibit metabolism.
Materials:
-
This compound (3-EUA)
-
Piperine (PIP)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh 3-EUA and PIP in a 1:1 molar ratio.
-
Dissolve both compounds completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Dry the resulting solid in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
-
The resulting powder is the co-amorphous 3-EUA-PIP system.
-
Characterization: Confirm the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a novel 3-EUA formulation.[6][11]
Objective: To determine and compare the pharmacokinetic parameters of a novel 3-EUA formulation against unformulated 3-EUA.
Materials & Subjects:
-
Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Test formulation (e.g., 3-EUA-PIP co-amorphous powder) suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Control formulation (unformulated 3-EUA) suspended in 0.5% CMC-Na.
-
Oral gavage needles.
-
Heparinized microcentrifuge tubes.
-
LC-MS system for bioanalysis.
Methodology:
-
Divide rats into groups (n=5 per group), e.g., Control Group and Test Formulation Group.
-
Administer the respective formulations to each group via oral gavage at a dose equivalent to 100 mg/kg of 3-EUA.[11]
-
Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., via protein precipitation with acetonitrile).
-
Quantify the concentration of 3-EUA in the plasma samples using a validated LC-MS method.
-
Calculate pharmacokinetic parameters (AUC₀₋₂₄, Cmax, Tmax) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
References
- 1. Frontiers | Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review [frontiersin.org]
- 2. Ursolic acid: A systematic review of its pharmacology, toxicity and rethink on its pharmacokinetics based on PK-PD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 11. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-Epiursolic Acid in different solvents
Welcome to the technical support center for 3-Epiursolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different solvents and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium of choice.
Q2: How should solid this compound be stored?
A2: Solid this compound is stable for at least four years when stored at -20°C.[1] It is recommended to keep the compound in a dry, cool, and well-ventilated place, with the container tightly closed.[4]
Q3: How stable is this compound in a DMSO stock solution?
Q4: Can I use solvents other than DMSO?
A4: Yes, this compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2] However, for cell-based assays, DMSO is the most commonly used solvent due to its miscibility with aqueous solutions and relatively low toxicity at low concentrations. The choice of solvent should always be guided by the specific requirements of your experiment.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photostability of this compound. However, as a general precaution for complex organic molecules, it is advisable to protect solutions from direct light, especially during long-term storage, by using amber vials or covering the container with aluminum foil. Photostability testing, as outlined by ICH guidelines, can be performed to determine light sensitivity.[5][6]
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Solution
-
Symptom: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms immediately or over time.
-
Possible Cause: The solubility of this compound, a lipophilic compound, is significantly lower in aqueous solutions compared to DMSO. The final concentration in the aqueous medium may have exceeded its solubility limit.
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in your aqueous medium is within a reported soluble range for similar compounds if specific data is unavailable.
-
Increase Final DMSO Concentration: The final concentration of DMSO in the aqueous solution can be slightly increased (typically up to 0.5% or 1% in cell culture, but this should be optimized for your specific cell line) to aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Different Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous medium, try adding the stock solution to a smaller volume first and then bringing it up to the final volume with vigorous vortexing.
-
Consider Solubilizing Agents: For non-cell-based assays, the use of surfactants or other solubilizing agents might be an option. However, their compatibility with the experimental system must be validated.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Symptom: High variability in results between replicate experiments or a gradual loss of compound activity over time.
-
Possible Cause: This could be due to the degradation of this compound in the stock solution or in the final experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid compound.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
-
Minimize Time in Aqueous Solution: Prepare the final dilutions in aqueous media immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
Perform a Stability Check: If degradation is suspected, a simple stability check can be performed by analyzing the concentration of the compound in the stock solution over time using an appropriate analytical method like HPLC.
-
Data on Solubility and Stability
Due to the limited availability of specific quantitative stability data for this compound, the following table provides solubility information for its isomer, Ursolic Acid, which is expected to have similar physicochemical properties. This information can serve as a useful reference.
| Solvent | Solubility of Ursolic Acid |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Ethanol | ~0.5 mg/mL |
| Methanol (B129727) | 1 part in 88 parts methanol[7] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Note: The stability of this compound in solution is influenced by factors such as the solvent, pH, temperature, and exposure to light. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. Protect from light.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can be conducted to understand the stability of this compound under various stress conditions. This involves exposing the compound to acid, base, oxidative, and photolytic stress.[8][9]
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for the defined time points. At each time point, withdraw an aliquot and dilute for analysis.
-
Photolytic Degradation: Expose the test solution in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions. Analyze the samples at defined time points.
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 989-30-0 [chemicalbook.com]
- 3. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. fishersci.es [fishersci.es]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 3-Epiursolic Acid bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of bioassays involving 3-Epiursolic Acid. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Inconsistent Bioassay Results
Inconsistencies in bioassay results can be a significant challenge. This guide addresses common problems encountered during experiments with this compound and other triterpenoids, providing potential causes and actionable solutions.
1. Issue: High Background or False Positives in Cell Viability Assays (e.g., MTT, XTT)
-
Question: Why am I observing high background absorbance in my control wells (containing only the compound and media) during an MTT assay?
-
Answer: This is a frequent issue with triterpenoid (B12794562) compounds.
-
Cause: this compound, like other triterpenoids, possesses inherent reducing potential. This allows it to directly reduce tetrazolium salts (like MTT or XTT) to a colored formazan (B1609692) product, independent of cellular metabolic activity. This chemical interference leads to a false positive signal, suggesting higher cell viability than is accurate.
-
Troubleshooting Steps:
-
Confirm Interference: Run a "compound only" control plate. Add this compound at various concentrations to your standard culture medium without cells. Add the MTT or XTT reagent and incubate as you would in a typical experiment. A color change will confirm direct reduction.
-
Wash Out the Compound: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound. After washing, add fresh medium containing the tetrazolium salt. This minimizes direct interaction between this compound and the assay reagent.
-
Switch to a Non-Interfering Assay: For more reliable and reproducible results, consider using an assay that is less susceptible to interference from reducing compounds. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to cell number, and is not dependent on metabolic activity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a marker of metabolically active cells. Since only viable cells synthesize ATP, this provides a robust measure of cell viability.
-
-
-
2. Issue: Inconsistent IC50 Values Between Experiments
-
Question: I'm repeating an assay, and the IC50 value for this compound is significantly different from my previous results. Why is this happening?
-
Answer: Fluctuations in IC50 values often point to issues with compound handling or experimental setup.
-
Potential Causes & Solutions:
-
Compound Stability and Storage: Triterpenoids can be sensitive to degradation. Ensure you prepare fresh stock solutions for each experiment. For short-term storage, keep stock solutions protected from light at 4°C. For long-term storage, aliquots should be kept at -20°C.
-
Solubility Issues: this compound has low aqueous solubility.[1] If the compound precipitates out of solution in your culture medium, its effective concentration will be lower and inconsistent.
-
Action: Visually inspect your wells for any precipitate after adding the compound. Consider using a low percentage of a solubilizing agent like DMSO, but always keep the final concentration consistent across all wells (typically below 0.5%) and include a solvent-only control.[2]
-
-
Cell Health and Passage Number: The metabolic state and health of your cells can impact their sensitivity to a compound. Use cells from a similar low-passage number for all experiments and ensure they are healthy and in the exponential growth phase.
-
Inconsistent Seeding Density: Uneven cell distribution in the microplate leads to well-to-well variation. Ensure you have a homogenous cell suspension before and during seeding. Gently swirl the suspension periodically to prevent cells from settling.[3]
-
-
3. Issue: High Variability Between Replicate Wells
-
Question: My results show significant differences between wells that should be identical. What could be the cause?
-
Answer: High variability can mask the true effect of your compound.
-
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, reagents, or the test compound can lead to large differences in results.[4]
-
Action: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each replicate and practice consistent pipetting technique.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth.[3]
-
Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]
-
-
Incomplete Mixing: Failure to properly mix the contents of each well after adding reagents can lead to inconsistent results.
-
Action: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing adherent cells.[4]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for dissolving this compound?
-
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and acetone.[5][6] For cell-based assays, DMSO is commonly used to prepare a concentrated stock solution, which is then further diluted in the culture medium. It is critical to keep the final DMSO concentration in the culture medium low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
-
-
Q2: How should I store this compound?
-
A2: As a solid, this compound is stable for years when stored at -20°C.[7] Stock solutions in DMSO can be stored at -20°C for several months. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Protect both the solid compound and its solutions from direct light.
-
-
Q3: Can this compound affect cellular metabolism without causing cell death?
-
A3: Yes. Triterpenoids can directly impact mitochondrial metabolism and alter cellular energy pathways. This can lead to a decrease in the reduction of tetrazolium salts (like MTT) that is not necessarily due to cell death, but rather a shift in the metabolic state (cytostatic effect). To distinguish between cytostatic and cytotoxic effects, it is recommended to use a non-metabolic assay like the SRB assay (which measures cell mass) or to multiplex a metabolic assay with one that measures membrane integrity (a marker of cell death), such as a lactate (B86563) dehydrogenase (LDH) release assay.
-
Quantitative Data
The following tables summarize the reported biological activities of this compound and its parent compound, Ursolic Acid. Note that IC50 values can vary between studies due to different cell lines, assay conditions, and incubation times.
Table 1: Cytotoxic and Inhibitory Activity of this compound
| Target/Assay | Cell Line / System | IC50 Value | Reference |
| Cell Proliferation | MCF-7 (Breast Cancer) | 18.6 µg/mL | [7][8] |
| Glycogen Phosphorylase | Enzyme Assay | 19 µM | [7][8] |
| Cathepsin L | Enzyme Assay | 6.5 µM | [7][8] |
| Cathepsin B | Enzyme Assay | >250 µM | [7][8] |
Table 2: Anti-inflammatory and Anti-cancer Activity of Ursolic Acid (Parent Compound)
| Target/Assay | Cell Line / System | Effective Concentration / IC50 | Reference |
| COX-2 Inhibition | Enzyme Assay | 1.16 µM (for a potent derivative) | [9] |
| Human Neutrophil Elastase | Enzyme Assay | 5.5 µM | [10] |
| NF-κB Activation | Various (induced by carcinogens) | Inhibition observed | [11] |
| Cytokine Secretion (IL-2, IL-4, IL-6, IFN-γ) | Con A-stimulated lymphocytes | Complete inhibition at 5 µM | [10] |
| Cell Proliferation | HepG2 (Liver Cancer) | 87.4 µM | [12] |
| Cell Proliferation | Caco-2 (Colon Cancer) | 34.4 µM | [12] |
Experimental Protocols
1. Sulforhodamine B (SRB) Cell Viability Assay Protocol
This protocol is recommended for determining cytotoxicity and is less prone to compound interference than metabolic assays.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
2. MTT Cell Viability Assay Protocol (with precautions for triterpenoids)
-
Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay.
-
Compound Treatment: Treat cells with this compound for the desired duration.
-
Compound Washout (Crucial Step): Carefully aspirate the media containing the compound. Gently wash each well with 100 µL of warm PBS.
-
MTT Incubation: Aspirate the PBS and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Protect the plate from light and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570-590 nm.
Visualizations
Experimental and logical relationships
Caption: General workflow for a cell-based bioassay.
Signaling Pathways
Caption: Inhibition of the canonical NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 989-30-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
- 9. mdpi.com [mdpi.com]
- 10. Ursolic Acid and Related Analogues: Triterpenoids with Broad Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing the Oral Absorption of Ursane-Type Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral absorption of ursane-type triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral absorption of ursane-type triterpenoids?
A1: The primary challenges stem from their inherent physicochemical properties. Ursane-type triterpenoids, such as ursolic acid, corosolic acid, and asiatic acid, generally exhibit:
-
Poor Aqueous Solubility: These compounds are highly lipophilic and hydrophobic, leading to low solubility in gastrointestinal fluids.[1][2][3][4][5]
-
Low Permeability: Their molecular structure can hinder efficient transport across the intestinal epithelium.[1][6]
-
Rapid Metabolism: They are susceptible to first-pass metabolism in the gut and liver, primarily by cytochrome P450 enzymes like CYP3A4.[1][6]
-
Efflux Transporter Activity: They can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.[7]
These factors collectively contribute to their low oral bioavailability, often categorizing them as Biopharmaceutics Classification System (BCS) Class IV drugs (low solubility and low permeability).[1][6]
Q2: My ursane-type triterpenoid (B12794562) formulation shows poor dissolution in vitro. What strategies can I employ to improve it?
A2: Poor dissolution is a common hurdle. Consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale increases the surface area available for dissolution.[8][9][10] Techniques like micronization and nano-milling can be effective.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state can significantly enhance its apparent solubility and dissolution rate.[8][9][11] This can be achieved by creating solid dispersions with polymers or co-amorphous systems with other small molecules.[1][6]
-
Lipid-Based Formulations: Incorporating the triterpenoid into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), emulsions, or phospholipid complexes can improve solubilization in the gastrointestinal tract.[2][8][12]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic triterpenoid molecule, enhancing its solubility in aqueous media.[12][13]
Q3: I've improved the solubility and dissolution of my compound, but the oral bioavailability in animal models is still low. What could be the reason?
A3: If solubility and dissolution are addressed, low bioavailability is likely due to poor permeability and/or significant first-pass metabolism.[1][6]
-
Permeability Issues: The compound may have difficulty crossing the intestinal epithelial barrier. Strategies to address this include the use of permeation enhancers or nanoformulations that can be taken up by different cellular mechanisms.
-
First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver.[1][6] Co-administration with inhibitors of relevant enzymes (e.g., piperine (B192125) for CYP3A4) can be a strategy to investigate this.[1][6]
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein.[7] Using P-gp inhibitors in your formulation can help to increase intracellular concentration and absorption.
Q4: How can I determine if my ursane-type triterpenoid is a substrate for efflux transporters like P-glycoprotein?
A4: You can use in vitro cell-based assays. The Caco-2 cell monolayer model is a widely accepted method to assess drug permeability and efflux.[6] By comparing the transport of your compound from the apical (AP) to the basolateral (BL) side with the transport from the BL to the AP side, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters. Further confirmation can be obtained by conducting the transport study in the presence of a known P-gp inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent results in in vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Variability in Formulation Dispersion | Ensure the formulation is homogenous and consistently dispersed before each administration. For suspensions, ensure adequate mixing. For lipid-based systems, check for phase separation. |
| Food Effect | Standardize the feeding schedule of the animals. The presence or absence of food can significantly impact the absorption of lipophilic compounds. |
| Animal-to-Animal Variability | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. |
| Inadequate Dosing Vehicle | The vehicle may not be optimal for solubilizing or suspending the compound, leading to inaccurate dosing. Test the solubility and stability of the compound in the chosen vehicle. |
Problem 2: Low drug loading in my nanoparticle formulation.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in the Organic Phase (for emulsion-based methods) | Screen different organic solvents or solvent mixtures to find one with higher solubility for your triterpenoid. |
| Premature Drug Precipitation | Optimize the formulation parameters, such as the concentration of drug and stabilizer, and the rate of solvent evaporation or addition of the anti-solvent. |
| Incompatible Stabilizer | The chosen stabilizer may not be effectively preventing particle aggregation and drug expulsion. Screen different stabilizers or combinations of stabilizers. |
Data Summary Tables
Table 1: Enhancement of Oral Bioavailability of Ursolic Acid with Different Formulation Strategies
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (AUC vs. Raw UA) | Reference |
| Emulsion Nanoparticles | Formation of amorphous UA state. | 2.68 | [1] |
| Ursolic Acid-Phospholipid Complex | Increased aqueous solubility by over 276-fold. | 4.0 | [1][2] |
| Coamorphous System with Piperine | Enhanced solubility and dissolution, and inhibited CYP3A4. | 5.8 (vs. free UA), 2.47 (vs. physical mixture) | [1][6] |
| Ursolic Acid Nanoparticles (Emulsion Solvent Evaporation) | Increased equilibrium solubility and dissolution rate. | 2.68 | [14] |
Table 2: Pharmacokinetic Parameters of Ursolic Acid Formulations in Rats
| Formulation | Cmax (µg/L) | AUC0–24h (µg·h/L) | Relative Bioavailability (%) | Reference |
| Free Ursolic Acid | 68.26 | 212.1 | 100 | [2] |
| Ursolic Acid-Phospholipid Complex | 183.80 | 878.0 | 413.96 | [2] |
| Raw Ursolic Acid (100 mg/kg) | 1010 ± 70 | - | 100 | [14] |
| Ursolic Acid Nanoparticles (100 mg/kg) | 3170 ± 60 | - | 268 | [14] |
Table 3: Improvement in Corosolic Acid Absorption with Different Formulations
| Formulation | Key Observation | Reference |
| Oil-based Soft Gelatin Capsule | Better absorption compared to dry powder. | [15][16] |
| Glucosol™ (1% Corosolic Acid) Softgel | 30% decrease in blood glucose levels in type II diabetics. | [17] |
| Glucosol™ (1% Corosolic Acid) Hard Gelatin Capsule | 20% decrease in blood glucose levels in type II diabetics. | [17] |
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid-Phospholipid Complex by Solvent-Assisted Grinding
Objective: To prepare a phospholipid complex of ursolic acid to improve its aqueous solubility and dissolution rate.
Materials:
-
Ursolic Acid (UA)
-
Soybean Phospholipid
-
Mortar and Pestle
-
Vacuum Oven
Procedure:
-
Weigh ursolic acid and soybean phospholipid in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the mixture in a mortar.
-
Add a small amount of ethanol as a grinding solvent.
-
Grind the mixture with the pestle for a predetermined time (e.g., 1-2 hours) until a homogenous paste-like mass is formed.
-
Transfer the resulting product to a vacuum oven.
-
Dry the product at a specified temperature (e.g., 40°C) for 24 hours to remove the ethanol.
-
Collect the dried Ursolic Acid-Phospholipid Complex (UA-PC) and store it in a desiccator.
Characterization: The formation of the complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM).
Protocol 2: In Vitro Dissolution Study
Objective: To compare the dissolution rate of a formulated ursane-type triterpenoid with the unformulated compound.
Apparatus:
-
USP Dissolution Apparatus (e.g., paddle method)
Materials:
-
Test formulation (e.g., UA-PC)
-
Unformulated compound (e.g., raw UA)
-
Dissolution medium (e.g., 0.1% Sodium Dodecyl Sulfate (SDS) solution to maintain sink conditions)
Procedure:
-
Set the dissolution apparatus parameters (e.g., paddle speed at 100 rpm, temperature at 37 ± 0.5°C).
-
Add a specific volume of the dissolution medium (e.g., 900 mL) to each vessel.
-
Accurately weigh an amount of the test formulation and the unformulated compound equivalent to a specific dose of the triterpenoid.
-
Introduce the samples into the dissolution vessels.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the sample from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved triterpenoid using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug dissolved against time.
Visualizations
Caption: Key challenges and formulation strategies for ursane-type triterpenoids.
Caption: Workflow for assessing the oral bioavailability of new formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 14. tandfonline.com [tandfonline.com]
- 15. xbodyconcepts.com [xbodyconcepts.com]
- 16. US6784206B2 - Corosolic acid formulation and its application for weight-loss management and blood sugar balance - Google Patents [patents.google.com]
- 17. drugs.com [drugs.com]
strategies to increase the therapeutic index of 3-Epiursolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the therapeutic index of 3-Epiursolic Acid.
Frequently Asked Questions (FAQs)
Q1: My this compound shows poor efficacy in in vivo models despite promising in vitro results. What could be the issue?
A1: This is a common challenge likely due to the poor bioavailability of this compound. Like its isomer, Ursolic Acid, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2] This leads to poor absorption and a short half-life in the body.[2] Consider the following strategies to improve its bioavailability:
-
Nanoparticle Formulation: Encapsulating this compound in systems like liposomes, polymeric micelles, or nanofibers can significantly improve its water solubility and systemic circulation time.[1][3][4]
-
Co-amorphization: Formulating it with other molecules, such as piperine, can create a co-amorphous system that enhances solubility, dissolution, and permeability.[5]
Q2: How can I reduce the off-target toxicity of this compound in my experiments?
A2: Reducing off-target effects is key to increasing the therapeutic index. Two primary strategies are recommended:
-
Targeted Drug Delivery: Modify your delivery system to specifically target cancer cells. This increases the drug concentration at the tumor site while minimizing exposure to healthy tissues.[4] A common approach is to decorate nanoparticles with ligands that bind to receptors overexpressed on cancer cells, such as the folate receptor.[6][7]
-
Structural Modification: Synthesizing derivatives of this compound can lead to analogs with improved selectivity and reduced toxicity. Modifications at the C-3 hydroxyl and C-28 carboxylic acid groups have been shown to enhance biological activity while decreasing toxicity.[8][9]
Q3: Can I combine this compound with other drugs? What is the rationale?
A3: Yes, combination therapy is a highly effective strategy. The rationale is to achieve synergistic effects, allowing for lower, less toxic doses of each compound. For example, combining Ursolic Acid with resveratrol (B1683913) has shown greater inhibition of skin tumor promotion by targeting multiple signaling pathways, including EGFR, STAT3, and NF-κB.[10] Combining it with conventional chemotherapeutics can also enhance their efficacy.[11]
Q4: What are the key signaling pathways I should monitor when evaluating the efficacy of my this compound formulation?
A4: this compound and its isomers are known to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. Key pathways to monitor include:
-
NF-κB Pathway: Inhibition of NF-κB is a common mechanism for the anti-inflammatory and anti-cancer effects of triterpenoids.[10][12][13]
-
MAPK/ERK and STAT3 Pathways: These are crucial for cell proliferation and survival. Ursolic Acid Nanofibers have been shown to inhibit STAT3 and ERK1/2 phosphorylation.[3]
-
Apoptosis Pathways: Look for the activation of caspases (e.g., caspase-3, -8, -9) and changes in the expression of Bcl-2 family proteins (e.g., upregulation of Bax, downregulation of Bcl-2).[12][14][15]
Troubleshooting Guides
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low Drug Loading in Nanoparticles | Poor affinity between this compound and the nanoparticle core material. Phase separation during formulation. | 1. Optimize Polymer/Lipid Composition: Screen different polymers or lipids to find one with better compatibility. 2. Modify the Drug: Synthesize a more lipophilic derivative of this compound to improve encapsulation in hydrophobic cores. 3. Adjust Formulation Process: Optimize parameters like sonication time, homogenization pressure, or solvent evaporation rate. |
| Inconsistent Results in Animal Studies | Variable drug absorption due to poor formulation stability or rapid clearance. | 1. Characterize Formulation Stability: Ensure your nanoparticle formulation is stable in physiological conditions (pH, serum). 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the drug's half-life. If it's too short, consider a stealth coating (e.g., PEGylation) for your nanoparticles to prolong circulation.[4] |
| New Derivative Shows Lower Activity than Parent Compound | The structural modification has negatively impacted the pharmacophore responsible for its activity. | 1. Structure-Activity Relationship (SAR) Analysis: Review the literature on Ursolic Acid derivatives to guide your modifications. The C-3 hydroxyl, C-28 carboxylic acid, and C-12/C-13 double bond are key active sites.[2][8] 2. Molecular Docking: Use computational models to predict how your modifications affect binding to the target protein before synthesis. |
| Toxicity Observed in Healthy Tissues | The formulation has poor tumor specificity and is taken up by healthy organs. | 1. Passive Targeting (EPR Effect): Optimize nanoparticle size to be within the 10-200 nm range to leverage the Enhanced Permeability and Retention (EPR) effect in tumors.[1][2] 2. Active Targeting: Conjugate targeting ligands (antibodies, peptides, folic acid) to the nanoparticle surface to direct them to tumor cells.[6][7] |
Quantitative Data Summary
The following table summarizes IC50 values for this compound and related compounds from the literature. This can serve as a baseline for comparison.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (Breast Cancer) | Proliferation Assay | 18.6 µg/mL | [16][17] |
| This compound | - | Glycogen Phosphorylase Inhibition | 19 µM | [16][17] |
| This compound | - | Cathepsin L Inhibition | 6.5 µM | [16][17] |
| Ursolic Acid Derivative (Compound 36) | HT-29 (Colon Cancer) | Cytotoxicity Assay | 4.28 µM | [8] |
| Ursolic Acid Derivative (Compound 29) | Hep3B (Liver Cancer) | HIF-1α Inhibition | 0.8 µM | [9] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Micelles
This protocol is a generalized method based on the principles of nanoparticle self-assembly for improved drug delivery.[4]
-
Synthesis of Polymer-Drug Conjugate:
-
Synthesize a block copolymer, for example, polyethylene (B3416737) glycol-b-poly(L-lysine) (PEG-b-PLL).
-
Conjugate this compound to the side chains of the PLL block via an ester or disulfide bond. A redox-responsive disulfide linker is recommended for targeted intracellular release.
-
-
Micelle Self-Assembly:
-
Dissolve the polymer-drug conjugate in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the solution dropwise into a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4).
-
The amphiphilic conjugates will self-assemble, forming micelles with a hydrophobic core containing this compound and a hydrophilic PEG shell.
-
-
Purification and Characterization:
-
Dialyze the micellar solution against deionized water for 24-48 hours to remove the organic solvent and any unconjugated drug.
-
Characterize the micelles for particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC after disrupting the micelles with a suitable solvent.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of your this compound formulations.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of your this compound formulation (e.g., free drug, nano-formulation) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways and Strategies
Caption: Strategies and their impact on key pathways to improve the therapeutic index.
Experimental Workflow for Formulation Development
Caption: A typical experimental workflow for developing and testing a new this compound formulation.
References
- 1. Frontiers | Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review [frontiersin.org]
- 2. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity [mdpi.com]
- 4. A novel redox-responsive ursolic acid polymeric prodrug delivery system for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dendrimeric anticancer prodrugs for targeted delivery of ursolic acid to folate receptor-expressing cancer cells: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Combined Treatment with Ursolic Acid and Resveratrol on Skin Tumor Promotion by 12-O-Tetradecanoylphorbol-13-Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ursolic Acid and Related Analogues: Triterpenoids with Broad Health Benefits [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. 3-epi Ursolic Acid | CAS 989-30-0 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
3-Epiursolic Acid vs. Ursolic Acid: A Comparative Analysis of Biological Activities
A comprehensive review of the existing experimental data on the biological activities of 3-Epiursolic Acid and its isomer, Ursolic Acid, for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the biological activities of two closely related pentacyclic triterpenoids: this compound and Ursolic Acid. While structurally similar, subtle differences in their stereochemistry may lead to distinct biological effects. This document summarizes the available quantitative data, outlines experimental protocols, and visualizes key signaling pathways to offer a clear and objective comparison for research and drug development purposes.
Introduction to the Compounds
Ursolic Acid (UA), a 3β-hydroxy-urs-12-en-28-oic acid, is a well-studied natural compound found in a variety of plants, including apples, basil, and cranberries.[1] It has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects.[1] this compound, or 3α-hydroxy-urs-12-en-28-oic acid, is a stereoisomer of Ursolic Acid. While less extensively studied, initial research suggests it also possesses a range of biological activities. This guide aims to collate and compare the scientific evidence for both compounds.
Comparative Biological Activity: Data Summary
The following tables summarize the quantitative data available for the anti-cancer, anti-inflammatory, and metabolic activities of this compound and Ursolic Acid.
Table 1: Comparative Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 / GI50 | Citation |
| This compound | MCF-7 (Breast Cancer) | Proliferation Assay | 18.6 µg/mL | [1] |
| Ursolic Acid | A375 (Melanoma) | SRB Assay | 26.7 ± 3.61 µM | [2] |
| MCF-7 (Breast Cancer) | MTT Assay | 231 µg/mL | [3] | |
| T47D (Breast Cancer) | MTT Assay | 221 µg/mL | [3] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 239 µg/mL | [3] | |
| BGC-823 (Gastric Cancer) | MTT Assay | - | [4] | |
| H22 (Hepatocellular Carcinoma) | In vivo xenograft | - | [4] | |
| LNCaP (Prostate Cancer) | Proliferation Assay | - | [5] | |
| PC-3 (Prostate Cancer) | Proliferation Assay | - | [5] |
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental protocols.
Table 2: Comparative Anti-Inflammatory Activity
Currently, specific quantitative data for the anti-inflammatory activity of this compound from comparative or detailed individual studies is limited. The table below focuses on the established effects of Ursolic Acid.
| Compound | Model | Effect | Key Findings | Citation |
| Ursolic Acid | Activated T cells, B cells, Macrophages | Inhibition of cytokine secretion | Suppressed secretion of IL-2, IL-4, IL-6, IFN-γ, IL-1β, and TNF-α. | [6] |
| Murine model of rheumatoid arthritis | Reduction of inflammatory symptoms | Decreased clinical arthritis symptoms and paw thickness. | [7] | |
| DSS-induced colitis in mice | Attenuation of colitis | Inhibited production of pro-inflammatory cytokines. | [8] |
Table 3: Comparative Metabolic Activity
| Compound | Model | Effect | Key Findings | Citation |
| Ursolic Acid | 3T3-L1 Adipocytes | Increased glucose uptake | Promoted glucose uptake in a dose-dependent manner. | [9][10] |
| STZ-induced diabetic mice | Improved glucose metabolism | Reduced fasting blood glucose and improved glucose intolerance. | [3][11] | |
| High-fat diet-fed mice | Ameliorated metabolic syndrome | Reduced body weight, fasting glucose, and improved insulin (B600854) sensitivity. | [12] |
Signaling Pathways and Mechanisms of Action
Ursolic Acid
Ursolic Acid has been shown to modulate a multitude of signaling pathways, contributing to its diverse biological effects. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Ursolic Acid has been implicated in its anti-cancer effects, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines, including prostate and endometrial cancer.[5][13][14]
-
NF-κB Pathway: Ursolic Acid is a potent inhibitor of NF-κB activation, a key regulator of inflammation. By suppressing the degradation of IκBα and the nuclear translocation of p65, it downregulates the expression of pro-inflammatory genes.[8][10][15]
-
STAT3 Pathway: Ursolic Acid has been demonstrated to inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival. This inhibition contributes to its anti-cancer activity in cancers like multiple myeloma and hepatocellular carcinoma.[3][16]
This compound
The precise signaling pathways modulated by this compound are not yet well-elucidated in the scientific literature. Further research is required to determine its mechanisms of action.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Ursolic Acid. These protocols can serve as a reference for designing future comparative studies.
Anti-Cancer Activity: Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (Ursolic Acid or this compound) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[3]
Anti-Inflammatory Activity: Cytokine Secretion Assay (ELISA)
-
Cell Culture: Immune cells (e.g., splenocytes, macrophages) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration.
-
Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or concanavalin (B7782731) A [ConA]) to induce cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine secretion by the test compound is calculated relative to the stimulated control.[6]
Metabolic Activity: Glucose Uptake Assay
-
Cell Differentiation: Preadipocytes (e.g., 3T3-L1) are differentiated into mature adipocytes.
-
Starvation: Differentiated adipocytes are starved in a low-glucose medium to establish a baseline.
-
Treatment: Cells are treated with the test compound at various concentrations in the presence of a fluorescent glucose analog (e.g., 2-NBDG).
-
Incubation: Cells are incubated to allow for glucose uptake.
-
Fluorescence Measurement: The fluorescence intensity within the cells is measured using a fluorescence plate reader. The intensity is proportional to the amount of glucose taken up by the cells.
-
Data Analysis: The increase in glucose uptake is calculated relative to the untreated control.[9][10]
Conclusion and Future Directions
The available evidence strongly supports the diverse biological activities of Ursolic Acid, particularly its anti-cancer, anti-inflammatory, and metabolic regulatory effects, which are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3.
In contrast, the biological profile of this compound remains largely underexplored. Initial findings indicate it possesses anti-cancer and enzymatic inhibitory activities, but a comprehensive understanding of its potential is hampered by the lack of detailed studies.
To establish a clear comparative understanding, future research should focus on:
-
Direct Comparative Studies: Head-to-head studies evaluating the anti-cancer, anti-inflammatory, and metabolic effects of this compound and Ursolic Acid under identical experimental conditions are crucial.
-
Mechanistic Elucidation: In-depth investigations into the signaling pathways modulated by this compound are necessary to understand its mechanisms of action.
-
Broader Screening: The biological activities of this compound should be assessed across a wider range of cancer cell lines and in various in vivo models of inflammation and metabolic disease.
By addressing these research gaps, the scientific community can better delineate the therapeutic potential of both this compound and Ursolic Acid and guide future drug discovery and development efforts.
References
- 1. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 7. Ursolic Acid Lactone Obtained from Eucalyptus tereticornis Increases Glucose Uptake and Reduces Inflammatory Activity and Intracellular Neutral Fat: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ursolic Acid on Metabolic Syndrome, Insulin Sensitivity, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Potential of Ursolic Acid in Cancer and Diabetic Neuropathy Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of the phosphatidylinositol 3-kinase-Akt and the mitogen-activated protein kinase pathways by ursolic acid in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Effects of 3-Epiursolic Acid and Its Isomers
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the anticancer properties of 3-Epiursolic Acid and its isomers, primarily Ursolic Acid (UA) and Oleanolic Acid (OA). Drawing from a wide range of experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a consolidated resource to inform future research and therapeutic development in oncology.
Introduction
Pentacyclic triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. Among these, ursolic acid and its isomers have been the subject of extensive research. These compounds share a similar chemical backbone but differ in the stereochemistry of substituent groups, leading to variations in their biological activities. This guide focuses on comparing the cytotoxic and apoptotic effects of this compound, Ursolic Acid, and Oleanolic Acid against various cancer cell lines, delving into their mechanisms of action and providing detailed experimental protocols for reproducibility.
Comparative Anticancer Activity
The cytotoxic effects of this compound, Ursolic Acid, and Oleanolic Acid have been evaluated across multiple cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The data presented below summarizes these findings, highlighting the differential potency of each isomer.
Quantitative Data Summary
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 40.73 | N/A |
| Ursolic Acid | MCF-7 | Breast Cancer | 7.96 - 75.5 | [1][2][3] |
| Oleanolic Acid | MCF-7 | Breast Cancer | 70.3 - 132.29 | [4][5] |
| Ursolic Acid | MDA-MB-231 | Breast Cancer | 9.02 | [1] |
| Oleanolic Acid | MDA-MB-231 | Breast Cancer | >100 | N/A |
| Ursolic Acid | HCT-15 | Colon Cancer | 30 | N/A |
| Oleanolic Acid | HCT-15 | Colon Cancer | 60 | N/A |
| Ursolic Acid | A549 | Lung Cancer | 23.6 | N/A |
| Oleanolic Acid | A549 | Lung Cancer | >100 | N/A |
| Ursolic Acid | HepG2 | Liver Cancer | 9.315 (µg/mL) | [6] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density.
Mechanisms of Anticancer Action: A Focus on Apoptosis
The primary mechanism by which these triterpenoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Extensive research on Ursolic Acid has elucidated its role in modulating key signaling pathways that regulate this process.
Ursolic Acid's Pro-Apoptotic Signaling Pathways
Ursolic Acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular targets and pathways affected by Ursolic Acid include:
-
PI3K/Akt/mTOR Pathway: Ursolic Acid inhibits this critical survival pathway, leading to decreased cell proliferation and survival.[8]
-
MAPK/ERK Pathway: Modulation of this pathway by Ursolic Acid can lead to the induction of apoptosis.
-
Bcl-2 Family Proteins: Ursolic Acid upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[9]
-
Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation (caspase-9 and caspase-3), which are the executioners of apoptosis.[7]
-
NF-κB Pathway: Ursolic Acid can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
While the precise mechanisms of this compound are less characterized, its structural similarity to Ursolic Acid suggests it may act through similar pathways. Further research is warranted to fully elucidate its molecular targets.
Below is a generalized diagram of the apoptotic signaling pathways often modulated by ursolic acid and its isomers.
Caption: Apoptotic pathways modulated by ursolic acid isomers.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following section outlines a standard protocol for assessing the cytotoxic effects of these compounds using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-15)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, Ursolic Acid, Oleanolic Acid (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Ursolic Acid, Oleanolic Acid) in the culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Below is a workflow diagram for the MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available data indicates that this compound and its isomers, Ursolic Acid and Oleanolic Acid, are promising anticancer agents. While Ursolic Acid appears to be the most potent of the three in many cancer cell lines, the stereochemical differences in these molecules warrant further investigation to understand the structure-activity relationships that govern their efficacy and selectivity.
Future research should focus on:
-
Conducting head-to-head comparative studies of these isomers across a broader panel of cancer cell lines to establish a more comprehensive understanding of their relative potencies.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to determine if its mechanism of action diverges from that of Ursolic Acid.
-
Investigating the in vivo efficacy and safety of these compounds in preclinical animal models.
-
Exploring the potential for synergistic effects when used in combination with existing chemotherapeutic agents.
This guide serves as a foundational resource for the scientific community to build upon in the collective effort to develop novel and effective cancer therapies.
References
- 1. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ursolic acid triggers apoptosis and Bcl-2 downregulation in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of 3-Epiursolic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the validated mechanism of action of 3-Epiursolic Acid against its well-studied isomer, Ursolic Acid. This document summarizes key experimental data, details methodologies for pivotal assays, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction to this compound: A Triterpenoid with Therapeutic Promise
This compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with diverse and significant biological activities. As a constitutional isomer of the extensively researched Ursolic Acid, it shares a similar molecular framework but differs in the stereochemistry at the C-3 hydroxyl group.[1][2] This subtle structural distinction can lead to significant differences in biological activity and mechanism of action. While research on this compound is emerging, it has already demonstrated a range of promising pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[3] This guide aims to delineate the current understanding of its mechanism of action, drawing comparisons with Ursolic Acid to highlight both commonalities and unique attributes.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its isomer, Ursolic Acid, is underscored by their diverse biological activities. The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of their efficacy in different experimental models.
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| This compound | Glycogen Phosphorylase | - | 19 µM | [3] |
| Cathepsin L | - | 6.5 µM | [3] | |
| Cathepsin B | - | >250 µM | [3] | |
| Proliferation | MCF-7 (Breast Cancer) | 18.6 µg/ml | [3] | |
| Bovine Parainfluenza Virus 3 Entry | MDBK | Inhibition at 20-50 µM | [3] | |
| Ursolic Acid | Proliferation | PC-3 (Prostate Cancer) | Dose-dependent inhibition | [4] |
| Proliferation | SW480, LoVo (Colon Cancer) | Significant inhibition | [5] | |
| Proliferation | Huh-7 (Hepatoma) | Concentration and time-dependent reduction | [6] | |
| NF-κB Activation | - | Suppression | [7][8] | |
| STAT3 Activation | - | Inhibition | [1] | |
| Apoptosis Induction | Various Cancer Cells | Via mitochondrial pathways | [7][9] |
Deciphering the Mechanism: Key Signaling Pathways
The anticancer and anti-inflammatory effects of these triterpenoids are largely attributed to their ability to modulate critical cellular signaling pathways. While the pathways for Ursolic Acid are well-documented, research is beginning to elucidate those affected by this compound.
Ursolic Acid: A Multi-Targeting Agent
Ursolic Acid has been shown to exert its effects by interfering with several key signaling cascades involved in cell proliferation, survival, and inflammation.[10] These include:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and survival. Ursolic acid inhibits this pathway, leading to decreased proliferation and induction of apoptosis.[6][10][11]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Ursolic acid can modulate the activity of MAPK family members, including JNK and ERK, which are involved in stress responses and apoptosis.[4][6]
-
NF-κB (Nuclear Factor-kappa B) Pathway: As a key regulator of inflammation and cell survival, the inhibition of NF-κB by ursolic acid contributes significantly to its anti-inflammatory and anticancer properties.[5][7][8]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Constitutive activation of STAT3 is common in many cancers. Ursolic acid can inhibit STAT3 activation, leading to reduced tumor cell proliferation.[1]
-
Apoptosis Pathways: Ursolic acid induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[4][7][9]
The following diagram illustrates the major signaling pathways targeted by Ursolic Acid.
Caption: Major signaling pathways modulated by Ursolic Acid.
This compound: An Emerging Mechanistic Profile
While dedicated studies on the signaling pathways affected by this compound are limited, its structural similarity to Ursolic Acid suggests potential overlap in their mechanisms. The observed inhibition of proliferation in MCF-7 breast cancer cells by this compound points towards interference with pro-survival pathways.[3] The difference in the C-3 hydroxyl orientation may, however, lead to differential binding affinities for protein targets, potentially resulting in a unique mechanistic profile. Further research is imperative to fully elucidate the specific pathways modulated by this compound.
Experimental Protocols: A Guide to Key Assays
The validation of the mechanism of action for compounds like this compound relies on a variety of in vitro assays. Below are detailed methodologies for some of the key experiments cited.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a compound on the metabolic activity and proliferation of cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ursolic Acid (typically in a range from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Western Blot Analysis
Objective: To detect and quantify specific proteins to assess the modulation of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest for a specified time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
The following diagram illustrates a typical experimental workflow for validating the mechanism of action.
Caption: A generalized workflow for mechanism of action studies.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising bioactive compound with multiple potential therapeutic applications. While it shares a structural backbone with the well-characterized Ursolic Acid, the subtle stereochemical difference at the C-3 position likely influences its biological activity and specific molecular targets.
To fully validate the mechanism of action of this compound, further research is crucial. Head-to-head comparative studies with Ursolic Acid and other relevant compounds are needed to delineate its unique pharmacological profile. Advanced techniques such as proteomics and transcriptomics could provide a more comprehensive understanding of its impact on cellular signaling networks. Elucidating the precise molecular interactions of this compound will be instrumental in guiding its future development as a potential therapeutic agent.
References
- 1. Ursolic acid - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ursolic acid induces PC-3 cell apoptosis via activation of JNK and inhibition of Akt pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 9. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities [mdpi.com]
Unraveling the Structure-Activity Relationship of 3-Epiursolic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 3-epiursolic acid analogs, focusing on their cytotoxic and anti-inflammatory properties. By presenting key experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The chemical structure of UA features several key sites for modification, with the hydroxyl group at the C-3 position being a primary target for synthetic alterations. The stereochemistry of this hydroxyl group, whether in the β (equatorial) or α (axial, epi) configuration, can profoundly influence the biological activity of the resulting analogs. This guide focuses on the structure-activity relationship (SAR) of this compound (3α-hydroxy-urs-12-en-28-oic acid) analogs, comparing their performance with the more commonly studied 3β-ursolic acid derivatives.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic potential of ursolic acid and its derivatives against various cancer cell lines is a major area of investigation. Modifications at the C-3 and C-28 positions of the ursolic acid scaffold have been shown to significantly impact their anti-proliferative capabilities.
Key Structural Modifications and Their Impact on Cytotoxicity:
-
Acetylation at C-3: Acetylation of the 3-hydroxyl group, in both the α and β configurations, has been explored to enhance cytotoxic activity. Combining a 3-acetoxy group with modifications at the C-28 carboxyl group, such as the introduction of amino acid methyl esters or benzylamines, has been shown to result in derivatives with stronger growth inhibitory effects on cancer cell lines like HeLa, SKOV3, and BGC-823 than the parent ursolic acid.[1][2]
-
Oxidation at C-3: Conversion of the 3-hydroxyl group to a 3-oxo function is another common modification. Gu et al. synthesized 3-oxo-ursolic acid and further derivatized it to produce compounds with significant antitumor activities against HeLa, SMMC-7721, and MDA-MB-231 human cancer cell lines, demonstrating greater potency than the positive control, etoposide.[3]
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2,3-triazoles, at various positions of the ursolic acid scaffold has been investigated. These modifications can influence the compound's interaction with biological targets and thereby its cytotoxic profile.[3]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected ursolic acid and its analogs against various cancer cell lines. It is important to note that direct comparative data for a series of this compound analogs remains limited in the literature.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid Derivative 10 | MCF-7 | 1.59 ± 0.11 | [4] |
| TET21N | 0.81 ± 0.08 | [4] | |
| Ursolic Acid Derivative 17 | H460 | 14.8 ± 0.6 | [5] |
| H322 | 15.3 ± 2.8 | [5] | |
| 3-oxo-ursolic acid derivative 21 | MDA-MB-231 | - | [3] |
| HeLa | - | [3] | |
| SMMC-7721 | - | [3] | |
| 3,4,5-methoxy-phenacyl UA derivative (4) | A549 | 6.07 - 22.27 | [6][7] |
| MCF7 | 6.07 - 22.27 | [6][7] | |
| H1975 | 6.07 - 22.27 | [6][7] | |
| BGC823 | 6.07 - 22.27 | [6][7] | |
| Piperazine/Thiourea UA derivative (32) | HT29, HepG2, RL95-2, etc. (12 lines) | 4.09 ± 0.27 - 7.78 ± 0.43 | [7] |
| NO-donating UA-benzylidine derivative (36) | HT-29 | 4.28 | [3][4] |
| UA-nitrogen heterocyclic derivative (40) | SUM149PT | 4 - 6 | [3] |
| HCC1937 | 4 - 6 | [3] | |
| Quinoline UA derivative (54) | MDA-MB231 | 0.61 ± 0.07 | [7] |
| HeLa | 0.36 ± 0.05 | [7] | |
| SMMC7721 | 12.49 ± 0.08 | [7] | |
| Indolequinone UA derivative (58) | MCF-7 | 1.66 ± 0.21 | [7] |
| HeLa | 3.16 ± 0.24 | [7] | |
| HepG2 | 10.35 ± 1.63 | [7] |
Comparative Anti-inflammatory Activity of this compound Analogs
The anti-inflammatory properties of ursolic acid and its derivatives are attributed to their ability to modulate various inflammatory pathways. The stereochemistry at the C-3 position is expected to play a crucial role in determining the anti-inflammatory potency of these analogs.
Key Structural Modifications and Their Impact on Anti-inflammatory Activity:
-
Modifications at C-3 and C-28: The anti-inflammatory activity of ursolic acid derivatives is often enhanced by modifications at the C-3 hydroxyl and C-28 carboxylic acid groups. For instance, the introduction of a 1,2,3-triazole moiety has been shown to yield compounds with potent anti-inflammatory activity.[8]
-
Inhibition of Inflammatory Mediators: Ursolic acid and its analogs exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] They have also been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[3]
Quantitative Comparison of Anti-inflammatory Activity (IC50 Values)
The following table presents the IC50 values for the inhibition of COX-2 by selected ursolic acid derivatives. Specific data for this compound analogs is an area requiring further investigation.
| Compound/Analog | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1,2,3-triazole derivative (11b) | COX-2 | 1.16 | 64.66 | [8] |
| Celecoxib (Reference) | COX-2 | 0.93 | 65.47 | [8] |
| Ursolic Acid Derivative 3 | COX-2 | 1.16 | 64.66 | [3][4] |
Signaling Pathways Modulated by Ursolic Acid Analogs
Ursolic acid and its derivatives modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these molecular mechanisms is crucial for the rational design of more potent and selective analogs.
Key Signaling Pathways:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. Ursolic acid has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα.[9] This leads to the suppression of downstream pro-inflammatory and anti-apoptotic genes.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Ursolic acid can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10]
-
MAPK (ERK) Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in cell proliferation and differentiation. Ursolic acid has been shown to modulate the ERK pathway, contributing to its anticancer effects.[9]
Below is a graphical representation of the NF-κB signaling pathway and the inhibitory effect of ursolic acid analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs and controls (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound analogs or control compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Below is a workflow diagram for the MTT assay.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
This protocol describes a general method to assess the inhibitory effect of compounds on the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer)
-
This compound analogs and controls (dissolved in DMSO)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compounds at various concentrations.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The study of this compound analogs presents a compelling avenue for the discovery of novel therapeutic agents. While the existing literature provides a strong foundation for the structure-activity relationships of ursolic acid derivatives in general, there is a clear need for more focused research on the impact of the 3α-hydroxy configuration. Systematic studies comparing the cytotoxic and anti-inflammatory activities of a series of this compound analogs with their 3β-counterparts are essential to delineate the precise role of this stereochemical feature. Future research should aim to synthesize and evaluate a broader range of this compound derivatives, coupled with in-depth mechanistic studies to elucidate their effects on key signaling pathways. Such investigations will undoubtedly contribute to the development of more potent and selective drug candidates for the treatment of cancer and inflammatory diseases.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity of novel A-ring cleaved ursolic acid derivatives in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Analogs as Potential Therapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New ursolic acid derivatives bearing 1,2,3-triazole moieties: design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Epiursolic Acid
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3-Epiursolic Acid is paramount for ensuring data integrity in research and development. Cross-validation of analytical methods is a critical process performed to ensure that a particular analytical method is suitable for its intended purpose and to compare the performance of different analytical techniques.
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize typical performance data for HPLC and LC-MS methods used for the quantification of triterpenoids structurally related to this compound.
Table 1: Comparison of HPLC Method Validation Parameters for Triterpenoid Analysis
| Validation Parameter | HPLC Method 1 (Ursolic Acid) | HPLC Method 2 (Oleanolic & Ursolic Acid) |
| Linearity (r²) | > 0.999[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.190 µg[1][2] | Not Reported |
| Limit of Quantification (LOQ) | 0.644 µg[1][2] | Not Reported |
| Accuracy (Recovery %) | 97.32%[1][2] | Not Reported |
| Precision (RSD %) | < 2.0 | Not Reported |
Table 2: Comparison of LC-MS Method Validation Parameters for Triterpenoid Analysis
| Validation Parameter | LC-MS Method (Ursolic Acid) |
| Linearity (r²) | > 0.99[4] |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | 0.25 µg/mL[4] |
| Accuracy (Recovery %) | 97.8%[4] |
| Precision (RSD %) | 3.03 - 3.59%[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC and LC-MS analysis of triterpenoids.
High-Performance Liquid Chromatography (HPLC) Protocol (Representative)
This method is suitable for the quantification of triterpenoids in various sample matrices.
-
Instrumentation : A standard HPLC system equipped with a UV/Vis detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[1]
-
Mobile Phase : A typical mobile phase is a mixture of methanol (B129727) and water (e.g., 88:12 v/v) acidified to pH 3.5 with trifluoroacetic acid (TFA).[1] An isocratic elution is often employed.
-
Flow Rate : A common flow rate is 1.0 mL/min.[1]
-
Detection : UV detection is typically performed at 210 nm.[1]
-
Sample Preparation :
-
Extraction : Samples are extracted with a suitable organic solvent like methanol.
-
Filtration : The extract is filtered through a 0.45 µm filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol (Representative)
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices.
-
Instrumentation : A liquid chromatography system coupled to a mass spectrometer, often a triple quadrupole or ion trap, with an electrospray ionization (ESI) source.
-
Column : A reversed-phase C18 or a cyano column is frequently used.[4][5]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 1% acetic acid) and an organic phase (e.g., methanol or acetonitrile) is common.[4]
-
Flow Rate : A typical flow rate is around 1.0 mL/min.[4]
-
Mass Spectrometry Settings :
-
Ionization Mode : Positive or negative ion mode is selected based on the analyte's properties. For ursolic acid, positive ion monitoring has been used.[4]
-
Detection : Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. For ursolic acid, m/z 439.2, 411.2, and 390.9 have been monitored in SIM mode.[4]
-
-
Sample Preparation : Similar to HPLC, samples are extracted and filtered. A solid-phase extraction (SPE) step may be included for further purification to minimize matrix effects.
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and cross-validation.
Caption: General workflow for analytical method validation.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of a major metabolite of ursolic acid- Ursolic acid sulfate, and its quantitative determination on LC/MS in human liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Epiursolic Acid and Oleanolic Acid for Researchers and Drug Development Professionals
In the landscape of natural product research, pentacyclic triterpenoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, 3-Epiursolic Acid and Oleanolic Acid have garnered significant attention for their therapeutic potential. This guide provides a comprehensive, data-driven comparison of these two structurally related compounds to aid researchers, scientists, and drug development professionals in their endeavors.
Structural and Physicochemical Properties: A Tale of Two Isomers
This compound and Oleanolic Acid are pentacyclic triterpenoids, sharing the same molecular formula (C₃₀H₄₈O₃) and molecular weight (456.7 g/mol ).[1][2] They are constitutional isomers, with the key structural difference lying in the stereochemistry of the hydroxyl group at the C-3 position and the location of two methyl groups on the E-ring.[3] In this compound, the hydroxyl group is in the axial (α) position, whereas in Oleanolic Acid, it is in the equatorial (β) position. This subtle structural variance, along with the differing methyl group placements, influences their three-dimensional conformation and, consequently, their biological activities.[3]
Both compounds are characterized by their lipophilic nature, exhibiting poor solubility in water but good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5]
Table 1: Physicochemical Properties of this compound and Oleanolic Acid
| Property | This compound | Oleanolic Acid |
| Chemical Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol | 456.7 g/mol |
| Appearance | Solid | Crystalline solid[4] |
| Solubility | Soluble in DMSO[2] | Practically insoluble in water, soluble in organic solvents[4] |
| Stereochemistry at C-3 | 3α-hydroxy | 3β-hydroxy |
| Triterpenoid Skeleton | Ursane-type | Oleanane-type |
Comparative Biological Activities: Cytotoxicity and Anti-inflammatory Effects
Both this compound and Oleanolic Acid have demonstrated a range of biological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied. Due to the limited direct comparative studies of this compound and Oleanolic Acid, data for Ursolic Acid (the 3β-epimer of this compound) is often used as a benchmark for comparison.
Cytotoxic Activity
Oleanolic Acid has been shown to exhibit cytotoxic effects against a variety of cancer cell lines. For instance, IC₅₀ values have been reported as 112.57 µg/mL for DU145 (prostate cancer), 132.29 µg/mL for MCF-7 (breast cancer), and 163.60 µg/mL for U87 (glioblastoma) cells.[6] In another study, the IC₅₀ value against HepG2 (liver cancer) cells was found to be 31.94 µg/mL.[7]
This compound has also been reported to inhibit the proliferation of MCF-7 breast cancer cells with an IC₅₀ value of 18.6 µg/ml. Comparative studies between the isomers Ursolic Acid and Oleanolic Acid have shown that Ursolic Acid can exhibit stronger cytotoxicity in certain cell lines. For example, in the HCT15 human colon carcinoma cell line, Ursolic Acid showed an IC₅₀ of 30 µmol/L, while Oleanolic Acid had an IC₅₀ of 50 µmol/L.[3]
Table 2: Comparative Cytotoxicity (IC₅₀ values)
| Cell Line | This compound (or Ursolic Acid) | Oleanolic Acid |
| MCF-7 (Breast Cancer) | 18.6 µg/mL | 132.29 µg/mL[6] |
| HCT15 (Colon Carcinoma) | 30 µmol/L (Ursolic Acid)[3] | 50 µmol/L[3] |
| DU145 (Prostate Cancer) | Not widely reported | 112.57 µg/mL[6] |
| U87 (Glioblastoma) | Not widely reported | 163.60 µg/mL[6] |
| HepG2 (Liver Cancer) | Not widely reported | 31.94 µg/mL[7] |
Anti-inflammatory Activity
Both triterpenoids are recognized for their potent anti-inflammatory properties. Oleanolic acid has been shown to inhibit secretory phospholipase A2 (sPLA₂), a key enzyme in the inflammatory cascade, with IC₅₀ values ranging from 3.08 to 7.78 µM for sPLA₂ from various sources.[3] It also suppresses the production of pro-inflammatory cytokines like TNF-α and inhibits the activation of NF-κB.[8]
Mechanisms of Action: Modulation of Key Signaling Pathways
The biological effects of this compound and Oleanolic Acid are mediated through their interaction with various intracellular signaling pathways.
Oleanolic Acid is known to modulate multiple pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.[4][11]
-
NF-κB Pathway: Suppression of NF-κB activation results in reduced expression of pro-inflammatory and proliferative genes.[8]
-
MAPK Pathway (ERK, JNK, p38): Modulation of MAPK signaling can lead to the induction of apoptosis.[12]
Ursolic Acid, and by extension, this compound, is also known to target several key signaling cascades:
-
PI3K/Akt/mTOR Pathway: Similar to Oleanolic Acid, inhibition of this pathway is a key mechanism for its anti-cancer effects.[13][14][15]
-
MAPK Pathway (JNK, ERK, p38): Activation of JNK and inhibition of ERK and p38 are involved in its pro-apoptotic and anti-proliferative effects.[2][16][17][18]
-
NF-κB Pathway: Ursolic Acid is a potent inhibitor of NF-κB activation induced by various carcinogens.[19][20]
Caption: Comparative Signaling Pathways of Oleanolic Acid and this compound.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Oleanolic Acid in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Oleanolic Acid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[19]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[19]
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Analysis of Signaling Pathways: Western Blotting for PI3K/Akt Pathway
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, indicating its activation.
Caption: Western Blotting Experimental Workflow.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and Oleanolic Acid are promising natural compounds with significant cytotoxic and anti-inflammatory properties. Their therapeutic potential stems from their ability to modulate multiple critical signaling pathways involved in cell growth, survival, and inflammation. While they share structural similarities, the subtle difference in the stereochemistry at the C-3 position and methyl group placement on the E-ring can lead to variations in their biological efficacy. This comparative guide provides a foundation for researchers to make informed decisions in the selection and investigation of these triterpenoids for future drug discovery and development efforts. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and therapeutic potential.
References
- 1. Ursolic Acid and Oleanolic Acid: Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities. | Semantic Scholar [semanticscholar.org]
- 2. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation [frontiersin.org]
- 7. Cytotoxicity of oleanolic and ursolic acid derivatives toward hepatocellular carcinoma and evaluation of NF-κB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid and Oleanolic Acid: Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 11. Antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Downregulation of survivin and activation of caspase-3 through the PI3K/Akt pathway in ursolic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. mdpi.com [mdpi.com]
- 17. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of 3-Epiursolic Acid in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for 3-Epiursolic Acid and its closely related isomer, Ursolic Acid. Due to the limited availability of in vivo studies specifically on this compound, this guide leverages comparative studies of ursolic acid isomers to provide a predictive validation of its in vitro findings in animal models.
Comparative Analysis of In Vitro and In Vivo Data
This compound, a stereoisomer of the well-researched Ursolic Acid, has demonstrated distinct biological activities in vitro. The primary difference between these two compounds lies in the stereochemistry of the hydroxyl group at the C-3 position, which influences their interaction with biological targets. While in vivo data for this compound remains scarce, findings from studies on closely related isomers and derivatives suggest that its in vitro effects are likely to translate to animal models, albeit with potential differences in potency and efficacy.
In Vitro Activity of this compound
Initial in vitro screenings have revealed that this compound possesses anticancer, antiviral, and enzyme-inhibiting properties. These findings provide a foundation for its potential therapeutic applications.
| Biological Activity | Assay/Cell Line | Result (IC50/Concentration) | Reference |
| Anticancer | MCF-7 breast cancer cell proliferation | IC50: 18.6 µg/ml | [1] |
| Antiviral | Bovine parainfluenza virus 3 entry into MDBK cells | Inhibition at 20-50 µM | [1] |
| Enzyme Inhibition | Glycogen phosphorylase | IC50: 19 µM | [1] |
| Enzyme Inhibition | Cathepsin L | IC50: 6.5 µM | [1] |
| Enzyme Inhibition | Cathepsin B | No inhibition (>250 µM) | [1] |
Comparative In Vivo Insights from Ursolic Acid and its Isomers
The extensive in vivo research on Ursolic Acid provides a valuable framework for predicting the in vivo behavior of this compound. Studies comparing Ursolic Acid with its isomers, such as Oleanolic Acid and Ursonic Acid, have shown that minor structural changes, particularly at the C-3 position, can significantly impact biological activity. For instance, Ursolic Acid demonstrated higher antioxidant and membrane-stabilizing activity in a rat model of myocardial ischemia compared to Oleanolic Acid[2]. Furthermore, Ursonic Acid, which has a keto group at the C-3 position, exhibited cytotoxic effects on colon cancer cells at a much lower concentration than Ursolic Acid[3]. A derivative of Ursolic Acid, 3-O-acetylursolic acid, showed anti-proliferative activity comparable to the parent compound in melanoma cells[4]. These findings suggest that the specific orientation of the hydroxyl group in this compound is likely to confer a unique in vivo activity profile.
| Compound | Animal Model | Biological Effect | Key Findings | Reference |
| Ursolic Acid | Rat (Myocardial Ischemia) | Cardioprotection | Showed higher antioxidant and membrane stabilizing activity than Oleanolic Acid. | [2] |
| Ursonic Acid | In vitro (Colon Cancer Cells) | Cytotoxicity | Significantly lower IC50 value compared to Ursolic Acid. | [3] |
| 3-O-acetylursolic acid | In vitro (Melanoma Cells) | Anti-proliferative | Equipotent to Ursolic Acid. | [4] |
| Ursolic Acid | Mouse (Xenograft) | Anticancer | Inhibits tumor growth by decreasing proliferation and inducing apoptosis. | [5][6] |
| Ursolic Acid | Mouse (Graft-versus-host disease) | Anti-inflammatory | Significantly reduced serum levels of pro-inflammatory cytokines. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MCF-7)
-
Cell Culture: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0-50 µg/ml) for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Animal Model of Myocardial Ischemia
-
Animal Model: Male Wistar rats are used.
-
Induction of Ischemia: Myocardial ischemia is induced by subcutaneous injection of isoproterenol (B85558).
-
Treatment: Animals are pre-treated with oral doses of the test compounds (e.g., Ursolic Acid, Oleanolic Acid) for a specified period before isoproterenol injection.
-
Biochemical Analysis: After the experimental period, animals are sacrificed, and heart tissue is collected for the analysis of oxidative stress markers (e.g., TBARS) and antioxidant enzyme levels.
-
Histopathological Examination: Heart tissue sections are stained with hematoxylin (B73222) and eosin (B541160) to assess myocardial damage.
Xenograft Mouse Model of Cancer
-
Cell Line: A suitable cancer cell line (e.g., BGC-803 gastric cancer cells) is used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the test compound (e.g., Ursolic Acid) or vehicle control, typically via oral gavage or intraperitoneal injection, for a defined period.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, caspase-3).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the validation process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isomers (oleanolic and ursolic acids) differ in their protective effect against isoproterenol-induced myocardial ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
Comparative Cytotoxicity of Ursolic Acid on Normal and Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Ursolic Acid (UA), a pentacyclic triterpenoid (B12794562) natural product, against various cancer cell lines and their normal counterparts. While the primary focus of this document is Ursolic Acid, due to the extensive available research, the findings are highly relevant for its stereoisomer, 3-Epiursolic Acid. UA has garnered significant attention for its pharmacological activities, including anti-inflammatory, antioxidant, and particularly, its anti-cancer properties.[1] A key aspect of its therapeutic potential lies in its demonstrated ability to selectively induce cell death in tumor cells with minimal effects on normal, healthy cells.[1][2]
This document summarizes quantitative cytotoxicity data, details the experimental protocols used for its measurement, and illustrates the key signaling pathways involved in UA-induced cancer cell death.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency, representing the concentration required to inhibit 50% of a biological process, such as cell growth. The data below, compiled from multiple studies, illustrates the IC50 values of Ursolic Acid against a range of human cancer cell lines. In vitro studies consistently reveal that UA and its derivatives exhibit potent cytotoxic activity against tumor cells while showing low cytotoxic effects against normal cell lines.[1]
Table 1: Cytotoxicity of Ursolic Acid on Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time |
| Breast Cancer | T47D | ~505 µM (231 µg/ml) | Not Specified |
| MCF-7 | ~484 µM (221 µg/ml) | Not Specified | |
| MDA-MB-231 | ~523 µM (239 µg/ml) | Not Specified | |
| Colon Cancer | HCT15 | 30 µM | 72 hours[3] |
| HCT116 | 37.2 µM | 24 hours[4] | |
| HCT-8 | 25.2 µM | 24 hours[4] | |
| Prostate Cancer | PC-3 | <80 µM | 24 hours[2] |
| DU145 | <80 µM | 24 hours[2] | |
| LNCaP | >80 µM | 24 hours[2] | |
| Liver Cancer | HepG2 | 20.6 - 65.0 µM | Not Specified[5] |
| Melanoma | SK-MEL-24 | 25 µM | Not Specified[6] |
Note: IC50 values can vary based on experimental conditions, such as cell density and assay methodology.
Table 2: Comparative Cytotoxicity on Normal Cell Lines
| Cell Line | Cell Type | Observation |
| KMST-6 | Human Fibroblast | Methyl ursolate (a UA derivative) showed lower activity on KMST-6 compared to cancer cell lines (MDA, HepG2, PC3).[5] |
| Raw 264.7 | Leukemic Monocyte Macrophage | Did not show significant cytotoxicity, only affected at high concentrations (80 µM).[2] |
Experimental Protocols
Reproducible and comparable cytotoxicity data rely on standardized experimental protocols. The following sections detail the methodologies for the most common assays used to evaluate the effects of compounds like Ursolic Acid.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ursolic Acid) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate the plate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the insoluble purple formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Annexin V/PI Assay for Apoptosis Detection
The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.[11] It is based on the principle that phosphatidylserine (B164497) (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells and treat them with the test compound as described for the MTT assay. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Ursolic Acid exerts its selective cytotoxicity against cancer cells by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental Workflow and Signaling Diagrams
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Ursolic Acid induces apoptosis via the mitochondrial pathway.
Caption: Ursolic Acid inhibits the pro-survival PI3K/Akt/mTOR pathway.
Caption: Ursolic Acid suppresses STAT3-mediated cell proliferation.
Induction of the Intrinsic Apoptosis Pathway
Ursolic Acid is a potent inducer of apoptosis in numerous cancer cell lines.[13][14] It primarily activates the mitochondrial-dependent intrinsic pathway.[15][16] This is characterized by an alteration of the Bax/Bcl-2 balance, with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[14][15] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[13][16] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[15][17]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation; it is often hyperactivated in cancer.[18][19] Studies have shown that Ursolic Acid can inhibit this pathway.[18][20] By inhibiting the expression and phosphorylation of key components like PI3K and Akt, UA effectively downregulates this pro-survival signaling.[18][21] This inhibition contributes to the suppression of cancer cell growth and sensitizes the cells to apoptosis.[20]
Suppression of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many human cancers and plays a vital role in tumor cell survival and proliferation.[22][23] Ursolic Acid has been identified as a potent inhibitor of the STAT3 activation pathway.[22][24] It can suppress both constitutive and interleukin-6-inducible STAT3 activation.[23] This inhibition leads to the downregulation of STAT3-regulated gene products that are critical for cancer cell survival and proliferation, including Bcl-2, survivin, and cyclin D1.[23] The suppression of STAT3 signaling is a key mechanism through which UA exerts its anti-proliferative and pro-apoptotic effects.[24][25]
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldscientific.com [worldscientific.com]
- 19. Ursolic Acid Attenuates High Glucose-Mediated Mesangial Cell Injury by Inhibiting the Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. [PDF] Ursolic Acid Inhibits STAT3 Activation Pathway Leading to Suppression of Proliferation and Chemosensitization of Human Multiple Myeloma Cells | Semantic Scholar [semanticscholar.org]
Unveiling the Therapeutic Potential of 3-Epiursolic Acid: A Comparative Guide to Its Molecular Targets
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the pentacyclic triterpenoid (B12794562) 3-Epiursolic Acid has emerged as a compound of significant interest for researchers in oncology, metabolic disorders, and virology. This guide provides a comprehensive comparison of this compound's performance against its key therapeutic targets, presenting objective data alongside alternative compounds to aid in drug discovery and development.
Key Therapeutic Targets of this compound
This compound, a derivative of the widely studied ursolic acid, has demonstrated inhibitory activity against several key biological targets. This guide focuses on three confirmed targets: glycogen (B147801) phosphorylase, a crucial enzyme in glucose metabolism; cathepsin L, a lysosomal protease involved in various pathological processes; and the proliferation of MCF-7 breast cancer cells.
Comparative Performance Analysis
The following tables summarize the inhibitory potency of this compound against its targets, juxtaposed with the performance of other known inhibitors. This quantitative data allows for a direct comparison of efficacy.
Table 1: Inhibition of Glycogen Phosphorylase
| Compound | IC50 (µM) |
| This compound | 19 [1] |
| Quercetagetin | 9.7 |
| CP-91149 | 0.58[2] |
| Caffeine | 145[2] |
Table 2: Inhibition of Cathepsin L
| Compound | IC50 |
| This compound | 6.5 µM [3] |
| Z-FY-CHO | Potent inhibitor (specific IC50 not provided in snippets) |
| MDL28170 | 2.5 nM |
| SID 26681509 | 56 nM[4] |
Table 3: Inhibition of MCF-7 Breast Cancer Cell Proliferation
| Compound | IC50 |
| This compound | 18.6 µg/mL [1] |
| Doxorubicin | 3.1 µM |
| Lapatinib | 7.45 µM |
| Compounds 108, 109, 110 | 1.27, 1.31, 1.50 µM, respectively |
Experimental Methodologies
To ensure a thorough and objective comparison, it is imperative to understand the experimental conditions under which the inhibitory activities were determined. The following sections detail the typical protocols for the assays mentioned.
Glycogen Phosphorylase Inhibition Assay
The activity of glycogen phosphorylase is commonly measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate (B84403) from glucose-1-phosphate.
Protocol:
-
Enzyme and Substrate Preparation: Rabbit muscle glycogen phosphorylase a (GPa) is dissolved in a buffer solution (e.g., 50 mM HEPES, pH 7.2). A reaction mixture is prepared containing buffer, KCl, MgCl₂, glucose-1-phosphate, and glycogen.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (like this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate mixture. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at the same temperature.
-
Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate produced is quantified using a colorimetric reagent (e.g., BIOMOL® Green). The absorbance is measured with a microplate reader at a specific wavelength (e.g., 620 nm).
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Cathepsin L Inhibition Assay
A common method for measuring cathepsin L activity is a fluorometric assay using a specific substrate.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human cathepsin L is diluted in an appropriate assay buffer (e.g., 100 mM MES-NaOH, pH 5.5, containing EDTA and DTT). A fluorogenic substrate, such as Z-Phe-Arg-AMC, is also prepared in the assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor or a vehicle control in a 96-well plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate to each well. The fluorescence intensity is measured kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/440 nm or 400/505 nm).
-
IC50 Calculation: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
MCF-7 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The cells are incubated with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional period (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the potential molecular mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for determining the anti-proliferative IC50 of this compound using the MTT assay.
While specific signaling pathway studies for this compound are still emerging, the broader class of ursolic acid derivatives is known to modulate several key pathways involved in cell survival, proliferation, and inflammation. The following diagram illustrates a plausible mechanism of action based on the known targets of ursolic acid and its analogues.
Caption: Putative signaling pathways modulated by this compound, leading to apoptosis and inhibition of proliferation.
References
- 1. Ursolic Acid Inhibits Adipogenesis in 3T3-L1 Adipocytes through LKB1/AMPK Pathway | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Downregulation of survivin and activation of caspase-3 through the PI3K/Akt pathway in ursolic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Epiursolic Acid: A Guide for Laboratory Professionals
I. Hazard Assessment and Classification
The first step in any chemical disposal procedure is to understand the potential hazards associated with the substance. Based on available Safety Data Sheets (SDS) for Ursolic Acid, 3-Epiursolic Acid should be handled with care. Although not always classified as a hazardous substance for transport, some data suggests it may cause long-lasting harmful effects to aquatic life[1]. Therefore, it is crucial to prevent its release into the environment[1][2].
Key Hazard Considerations:
-
Environmental: Potential for long-term adverse effects in the aquatic environment.
-
Human Health: While not acutely toxic, appropriate personal protective equipment (PPE) should always be worn when handling the compound.
II. Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and ensure compliant disposal.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[3]. Include the date when waste was first added.
-
Segregation: Do not mix this compound waste with other waste streams, such as solvents or biological waste, unless specifically permitted by your institution's hazardous waste guidelines[3][4].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials in the designated solid waste container[5].
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not dispose of these solutions down the drain[6].
-
III. Storage of Chemical Waste
Proper storage of chemical waste in the laboratory is crucial to maintain a safe working environment.
Guidelines:
-
Secure Location: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container tightly closed except when adding waste[3][5].
IV. Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
Procedure:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) in which this compound is soluble[3][5].
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in the designated liquid waste container for this compound[3][5].
-
Container Disposal: After triple rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[5].
V. Final Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.
Steps:
-
Consult Institutional Policy: Always follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance[7].
-
Arrange for Pickup: Schedule a pickup of the full and properly labeled waste container with your institution's hazardous waste management provider[4].
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and the relevant Safety Data Sheets. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
